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ZD-7155 Documentation Hub

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  • Product: ZD-7155

Core Science & Biosynthesis

Foundational

ZD-7155: Mechanism of Action and Structural Pharmacology

Executive Summary ZD-7155 is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 receptor (AT1R) .[1] While chemically related to the "sartan" class of antihypertensives (possessing the character...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ZD-7155 is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 receptor (AT1R) .[1] While chemically related to the "sartan" class of antihypertensives (possessing the characteristic biphenyl-tetrazole pharmacophore), ZD-7155 is distinguished by its exceptionally high affinity and slow dissociation rate.

These physicochemical properties render it a critical tool compound in two primary domains:

  • Structural Biology: ZD-7155 was the ligand used to successfully crystallize the human AT1R (PDB: 4YAY), stabilizing the receptor in its inactive conformation for X-ray free-electron laser (XFEL) analysis.

  • Physiological Validation: Its potency (approximately 10x that of losartan) allows for the rigorous blockade of the Renin-Angiotensin-System (RAS) in experimental models of hypertension and diabetic neuropathy, often where other antagonists fail to show complete suppression.

Molecular Identity & Pharmacophore

ZD-7155 functions as an inverse agonist/competitive antagonist . Unlike neutral antagonists that merely occupy the orthosteric pocket, ZD-7155 actively stabilizes the receptor in a non-signaling state, preventing the conformational changes required for G-protein coupling.

Chemical Pharmacophore
  • Core Scaffold: Biphenyl-tetrazole (mimics the C-terminal phenylalanine of Angiotensin II).

  • Differentiation: Unlike losartan (imidazole core), ZD-7155 utilizes a naphthyridine or similar fused heterocyclic core (depending on specific salt forms/derivatives cited in early literature), which enhances hydrophobic packing within the receptor's transmembrane bundle.

  • Binding Pocket: It occupies the orthosteric site defined by Transmembrane helices (TM) 3, 5, 6, and 7.

Table 1: Comparative Binding Kinetics

ParameterZD-7155LosartanBiological Significance
Target AT1 Receptor (Selective)AT1 Receptor (Selective)Specificity for RAS blockade.

(Binding)
3.8 nM ~20–40 nMZD-7155 requires significantly lower concentration for saturation.
Dissociation Slow (

> 24h in vivo)
Fast/ModerateZD-7155 provides "insurmountable" antagonism in functional assays.
Mode Inverse AgonistCompetitive AntagonistZD-7155 locks TM helices, preventing basal activity.

Mechanism of Action (The Core)

Structural Mechanism (The "Lock")

The efficacy of ZD-7155 stems from its ability to bridge the extracellular loops and the transmembrane bundle. Based on the crystal structure (Zhang et al., 2015), ZD-7155 engages in a critical hydrogen bond network:

  • Arg167 (TM4): The tetrazole group forms a salt bridge with Arg167, a residue essential for Angiotensin II binding.

  • Tyr35 (TM1) & Trp84 (TM2): The biphenyl scaffold wedges between these residues, engaging in

    
    -
    
    
    
    stacking interactions.
  • Conformational Freeze: By occupying this space, ZD-7155 sterically prevents the inward movement of TM7 and the outward movement of TM6—the hallmark mechanical shifts required to open the intracellular G-protein binding pocket.

Signal Transduction Blockade

In the absence of ZD-7155, Angiotensin II activates the


 pathway. ZD-7155 completely abrogates this cascade.[2]

Pathway Visualization:

G cluster_membrane Plasma Membrane AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activates ZD7155 ZD-7155 (Inhibitor) ZD7155->AT1R Competitively Blocks (Stabilizes Inactive State) Gq Gq/11 Protein AT1R->Gq Coupling PLC Phospholipase C (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Binds IP3R on ER PKC PKC Activation DAG->PKC Response Vasoconstriction Aldosterone Secretion Ca->Response Actin-Myosin Interaction PKC->Response

Figure 1: Signal transduction pathway of the AT1 receptor. ZD-7155 acts upstream, preventing the Gq coupling event and silencing the subsequent calcium mobilization cascade.

Experimental Protocols (Self-Validating Systems)

To maintain scientific integrity, assays involving ZD-7155 must control for its high lipophilicity and slow dissociation.

Protocol 1: Radioligand Binding Competition Assay

Purpose: To determine the affinity (


) of ZD-7155 for the AT1 receptor.
Why this works:  Uses 

-Sar1-Ile8-Angiotensin II (a non-selective agonist) and displaces it with increasing concentrations of ZD-7155.

Workflow:

  • Membrane Prep: Isolate membranes from HEK293 cells stably expressing human AT1R or guinea pig adrenal glands (rich in AT1).

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

      
      , 0.2% BSA (Critical: BSA prevents non-specific sticking of the lipophilic ZD-7155 to plasticware).
      
    • Ligand: 0.1 nM

      
      -AngII.
      
    • Competitor: ZD-7155 (

      
       M to 
      
      
      
      M).
    • Time: Incubate for 90-120 minutes at 25°C. Note: ZD-7155 has slow association/dissociation kinetics; shorter times will underestimate affinity.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces background).

  • Analysis: Measure radioactivity via gamma counter. Plot % bound vs. log[ZD-7155].

  • Validation Check: The Hill slope should be near -1.0. If significantly shallower, suspect negative cooperativity or non-equilibrium conditions.

Protocol 2: Fluorometric Calcium Flux Assay (Functional)

Purpose: To verify ZD-7155 blocks functional signaling, not just binding.

Workflow:

  • Loading: Load AT1R-expressing cells (e.g., VSMCs) with Fluo-4 AM (calcium indicator) for 45 mins.

  • Pre-treatment: Add ZD-7155 (100 nM) or vehicle for 30 minutes .

    • Causality: Pre-incubation is essential. Co-application with AngII may fail to block the initial transient spike due to the slow on-rate of ZD-7155 compared to the rapid kinetics of AngII.

  • Stimulation: Inject Angiotensin II (

    
     concentration, typically 10-30 nM).
    
  • Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) in real-time.

  • Result: ZD-7155 should flatten the response curve to baseline (0% change), whereas Losartan might show partial inhibition if not used at saturating doses.

Structural Biology Spotlight: The 4YAY Crystal Structure

ZD-7155 is most famous in the literature for enabling the determination of the human AT1R crystal structure.

Experimental Logic: GPCRs are notoriously unstable when extracted from the membrane. Agonists induce conformational heterogeneity (active/intermediate states).

  • The Solution: ZD-7155 acts as a "molecular staple." Its high affinity and bulky hydrophobic moieties lock the receptor into a rigid, inactive conformation.

  • Method: Serial Femtosecond Crystallography (SFX) using Lipid Cubic Phase (LCP).[3]

  • Outcome: The structure revealed that ZD-7155 occupies the bottom of the ligand-binding pocket, directly clashing with the space that would be occupied by the C-terminus of Angiotensin II, thereby explaining its competitive nature.

Workflow Visualization:

Workflow Step1 AT1R Expression (Insect Cells) Step2 Purification & Stabilization Step1->Step2 Step3 ZD-7155 Addition Step2->Step3 High Affinity Binding Step4 LCP Crystallization Step3->Step4 Conformational Lock Step5 X-Ray Diffraction (XFEL) Step4->Step5 Step6 Structure 4YAY Step5->Step6 3.5 Å Resolution

Figure 2: Workflow for the crystallization of AT1R using ZD-7155. The compound is introduced early in purification to stabilize the receptor.

References

  • Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Zhang, H., et al. (2015). Cell. [Link] Citation Context: Describes the use of ZD-7155 to solve the crystal structure (PDB: 4YAY) and details the specific molecular interactions (Arg167, Trp84).

  • Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Junggren, I.L., et al. (1996).[4] Journal of Pharmacy and Pharmacology. [Link] Citation Context: Establishes the potency difference between ZD-7155 and Losartan, and demonstrates the long duration of action in vivo.[5]

  • Zeneca ZD7155: a novel, potent and orally-effective angiotensin II receptor antagonist. Oldham, A.A., et al. (1993). British Journal of Pharmacology. [Link] Citation Context: The primary characterization paper defining the binding affinity (

    
     = 3.8 nM) and selectivity profile.
    
  • Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody. Wingler, L.M., et al. (2019). Cell. [Link] Citation Context: Uses ZD-7155 bound structure as the "inactive" reference state to compare against the active state bound by nanobodies.

Sources

Exploratory

Technical Guide: ZD-7155 in Angiotensin II Receptor Research

Executive Summary ZD-7155 (ZD-7155 hydrochloride) is a high-affinity, selective, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor .[1] Originally developed by Zeneca (now AstraZeneca) as a potent antihy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ZD-7155 (ZD-7155 hydrochloride) is a high-affinity, selective, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor .[1] Originally developed by Zeneca (now AstraZeneca) as a potent antihypertensive agent, it has evolved into a critical "tool compound" in modern pharmacology and structural biology.

Unlike first-generation antagonists (e.g., Losartan), ZD-7155 exhibits slow dissociation kinetics and high potency (IC50 ~3.8 nM), making it an ideal stabilizer for G-Protein Coupled Receptor (GPCR) crystallography. It was the ligand co-crystallized with the human AT1 receptor to solve its high-resolution structure, a landmark achievement in understanding sartan binding modes.

Primary Research Applications:

  • Structural Biology: Stabilizing the AT1 receptor in specific conformations for X-ray crystallography (e.g., Serial Femtosecond Crystallography).

  • Cardiovascular Pharmacology: Serving as a high-potency benchmark for blocking the pressor effects of Angiotensin II (AngII) in in vivo hypertension models.

  • Renal Physiology: Investigating the feedback loops of the Renin-Angiotensin System (RAS), specifically renin release and renal vasoconstriction.

Pharmacology & Mechanism of Action[4]

Molecular Mechanism

ZD-7155 belongs to the "sartan" class of non-peptide antagonists, characterized by a biphenyl-tetrazole scaffold .[2] It functions as an orthosteric antagonist, competing directly with the endogenous ligand Angiotensin II for the binding pocket on the AT1 receptor.

  • Binding Site: Deep within the transmembrane bundle of the AT1 receptor.

  • Key Residue Interactions:

    • Arg167 (ECL2): Forms a critical salt bridge with the acidic tetrazole and naphthyridin-2-one moieties of ZD-7155.[3][4]

    • Tyr35 (TM1) & Trp84 (TM2): Stabilize the ligand via hydrogen bonding and

      
      -stacking interactions.
      
  • Kinetics: ZD-7155 exhibits a slower dissociation rate compared to Losartan, resulting in "insurmountable" antagonism in certain functional assays and prolonged duration of action in vivo.

Quantitative Profile

The following table summarizes the binding and potency metrics for ZD-7155 compared to the prototype antagonist Losartan.

ParameterZD-7155LosartanContext
IC50 (Binding) 3.8 nM ~10–40 nMDisplacement of [¹²⁵I]-AngII (Guinea pig adrenal)
Potency Ratio 10x 1xIn vivo pressor response inhibition (Rat)
Duration >24 Hours ~6–12 HoursSingle IV bolus effect on BP
Binding Mode Competitive / Slow Off-rateCompetitiveAT1 Receptor Interaction

Visualization: The RAS Blockade

The following diagram illustrates the specific intervention point of ZD-7155 within the Renin-Angiotensin System, highlighting its downstream physiological effects.

RAS_Pathway AngT Angiotensinogen Ang1 Angiotensin I AngT->Ang1 Cleaved by Renin Renin Renin->Ang1 Ang2 Angiotensin II Ang1->Ang2 Cleaved by ACE ACE ACE->Ang2 AT1R AT1 Receptor (Gq-coupled) Ang2->AT1R Activates AT2R AT2 Receptor Ang2->AT2R Activates Vasocon Vasoconstriction AT1R->Vasocon Aldo Aldosterone Secretion AT1R->Aldo Fibrosis Fibrosis/Hypertrophy AT1R->Fibrosis ZD7155 ZD-7155 (High-Affinity Antagonist) ZD7155->AT1R BLOCKS

Figure 1: Mechanism of Action. ZD-7155 selectively blocks the AT1 receptor, preventing Angiotensin II-mediated vasoconstriction and aldosterone release.

Experimental Protocols

Protocol A: In Vivo Hypertension Blockade (Rat Model)

Objective: To assess the antihypertensive potency of ZD-7155 in Spontaneously Hypertensive Rats (SHR) or AngII-infused Sprague-Dawley rats.

Reagents:

  • ZD-7155 Hydrochloride (Soluble in water/saline with gentle warming).

  • Angiotensin II (for challenge).[1][5][2][4][6]

  • Vehicle: 0.9% Saline.

Workflow:

  • Preparation: Anesthetize rats (Pentobarbital 50 mg/kg IP) and cannulate the femoral artery (for BP measurement) and femoral vein (for drug administration). Allow 24h recovery for conscious measurements.

  • Baseline: Record Mean Arterial Pressure (MAP) for 30 minutes to establish baseline.

  • AngII Challenge (Control): Administer AngII (240 ng/kg/min) via infusion for 10 minutes. Record the peak pressor response (

    
    MAP). Allow washout (return to baseline).
    
  • ZD-7155 Administration:

    • Bolus IV: Administer ZD-7155 at 1.082 µmol/kg (approx. 0.51 mg/kg).

    • Note: This dose is equimolar to ~1/6th of the standard Losartan dose, reflecting higher potency.

  • Re-Challenge: Repeat AngII infusion at T=1h, T=6h, and T=24h post-antagonist.

  • Data Analysis: Calculate the % inhibition of the pressor response. ZD-7155 should maintain >80% inhibition at 24 hours.

Protocol B: Receptor Stabilization for Structural Biology

Objective: To stabilize the human AT1 receptor in an inactive conformation for crystallization (LCP-SFX method).

Rationale: ZD-7155 is preferred over Losartan because its slow dissociation rate prevents ligand shedding during the harsh conditions of Lipidic Cubic Phase (LCP) crystallization.

Workflow:

  • Expression: Express human AT1R (with N-terminal fusion partner, e.g., BRIL) in Sf9 insect cells.

  • Solubilization: Lyse cells and solubilize membranes using DDM/CHS detergent mix.

  • Ligand Saturation: Add ZD-7155 to the solubilized fraction at a concentration of 100 µM (excess) to ensure saturation. Incubate for 1 hour at 4°C.

  • Purification: Proceed with TALON affinity chromatography and Size Exclusion Chromatography (SEC). Maintain ZD-7155 (20–50 µM) in all running buffers to maintain receptor stability.

  • Crystallization: Mix protein with monoolein (lipid) and precipitate solution. ZD-7155's high affinity locks the transmembrane helices (TM1-TM7), facilitating crystal lattice formation.

Visualizing the Experimental Workflow

The following diagram contrasts the two primary workflows for ZD-7155.

Workflows cluster_0 In Vivo Pharmacology cluster_1 Structural Biology (Crystallography) Rat Conscious Rat (Cannulated) Base Baseline BP Rat->Base Dose IV Bolus ZD-7155 (1.08 µmol/kg) Base->Dose AngII AngII Challenge (240 ng/kg) Dose->AngII Readout Inhibition of Pressor Response AngII->Readout Prot Purified AT1R (Unstable) Sat Saturate with ZD-7155 (100 µM) Prot->Sat LCP Lipidic Cubic Phase (LCP) Sat->LCP Xray X-Ray Diffraction (SFX) LCP->Xray Struct 3D Structure Resolved Xray->Struct

Figure 2: Dual-track research workflow.[3] Top: Pharmacological validation. Bottom: Structural stabilization for crystallography.

References

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844. (Describes the use of ZD-7155 to solve the AT1R structure). [Link]

  • Junggren, I.L., et al. (1996). Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology, 48(8), 829-833. [Link]

  • Oldham, A.A., et al. (1993). Zeneca ZD7155: a novel, potent and orally-effective angiotensin II receptor antagonist. British Journal of Pharmacology, 109, P136.

Sources

Foundational

An In-Depth Technical Guide to the Structure and Function of ZD-7155, a Potent Angiotensin II Type 1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction ZD-7155 is a potent and selective, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, a critical component of the renin-angiot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7155 is a potent and selective, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, a critical component of the renin-angiotensin system (RAS) that plays a central role in blood pressure regulation.[1] Developed as a potential therapeutic agent for hypertension, ZD-7155 has been instrumental in advancing our understanding of AT1 receptor pharmacology and has served as a valuable tool in cardiovascular research.[2] This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to ZD-7155, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

ZD-7155, chemically known as 5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride, possesses a complex heterocyclic structure. Its core features a biphenyl-tetrazole moiety linked to a dihydro-naphthyridinone scaffold. This unique architecture is crucial for its high-affinity binding to the AT1 receptor.

Key Structural Features:
  • Biphenyl-tetrazole Moiety: This acidic group is a common pharmacophore in many angiotensin II receptor blockers (ARBs) and is essential for mimicking the C-terminal carboxylate of angiotensin II, enabling strong interaction with the receptor.

  • Dihydro-naphthyridinone Core: This rigid heterocyclic system provides a specific three-dimensional conformation that optimizes the presentation of the pharmacophoric elements for receptor binding.

  • Diethyl Substituents: The ethyl groups on the naphthyridinone ring contribute to the overall lipophilicity and may influence the compound's pharmacokinetic profile.

Diagram of ZD-7155 Chemical Structure

Angiotensin_Pathway cluster_RAS Renin-Angiotensin System cluster_AT1R AT1 Receptor Signaling Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction ZD7155 ZD-7155 ZD7155->AT1R Blocks

Caption: ZD-7155 blocks Angiotensin II from binding to the AT1 receptor.

Pharmacological Profile

ZD-7155 is a highly potent AT1 receptor antagonist. In radioligand binding assays using guinea pig adrenal gland membranes, ZD-7155 displaces [¹²⁵I]-angiotensin II with an IC₅₀ value of 3.8 nM. [1] In vivo studies have demonstrated the significant antihypertensive effects of ZD-7155. In conscious Sprague-Dawley rats, ZD-7155 acts as a competitive antagonist, shifting the pressor response curve to angiotensin II to the right. [3]It is approximately ten times more potent than losartan in suppressing the angiotensin II-induced pressor response. [3]Furthermore, ZD-7155 exhibits a long duration of action, with the ability to suppress the pressor response for approximately 24 hours after intravenous administration. [4]After oral administration in two-kidney, one-clip Goldblatt hypertensive rats, ZD-7155 rapidly and sustainedly lowers blood pressure for up to 48 hours, an effect that is accompanied by sustained inhibition of angiotensin II receptor binding in tissues such as the aorta, kidney, and adrenal gland. [2]

Experimental Protocols

The following are representative protocols for the characterization of ZD-7155 and other AT1 receptor antagonists.

AT1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the AT1 receptor.

Workflow for AT1 Receptor Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from cells expressing AT1R) start->prep incubate Incubate Membranes with Radioligand (e.g., [³H]-candesartan) and varying concentrations of ZD-7155 prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data (Calculate IC₅₀ and Ki) measure->analyze end End analyze->end

Sources

Exploratory

Executive Summary: Defining the "Precursor" Relationship

Title: ZD-7155: The Structural Template and Developmental Precursor to Candesartan Subtitle: A Technical Analysis of Pharmacophore Evolution, Naphthyridine Synthesis, and AT1 Receptor Structural Biology. In the rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Title: ZD-7155: The Structural Template and Developmental Precursor to Candesartan Subtitle: A Technical Analysis of Pharmacophore Evolution, Naphthyridine Synthesis, and AT1 Receptor Structural Biology.

In the rigorous context of pharmaceutical development, ZD-7155 (5,7-diethyl-1,6-naphthyridin-2(1H)-one derivative) is not a synthetic intermediate to Candesartan (a benzimidazole derivative). Rather, it represents a critical developmental and structural precursor .

While early "sartans" like Losartan established the biphenyl-tetrazole pharmacophore, ZD-7155 emerged from the AstraZeneca pipeline as a high-affinity antagonist that exhibited "insurmountable" binding kinetics—a trait shared with Candesartan. Its primary contribution to the field was solidified when it was used to co-crystallize the Human Angiotensin II Type 1 Receptor (AT1R) (PDB: 4YAY). This structural template revealed the precise hydrophobic pockets and hydrogen-bonding networks that validated the design logic of Candesartan (CV-11974), optimizing the transition from a naphthyridine core to the benzimidazole core found in the final drug.

This guide details the synthesis of the ZD-7155 scaffold, its pharmacological differentiation, and its pivotal role in the structural biology that paved the way for modern ARBs.

Chemical Architecture & SAR Evolution

The evolution from ZD-7155 to Candesartan represents a shift in core scaffold stability and lipophilicity while retaining the "Sartan" anchor.

FeatureZD-7155 Candesartan (CV-11974)
Core Scaffold 1,6-Naphthyridin-2(1H)-one Benzimidazole-7-carboxylic acid
Substituents 5,7-Diethyl groups2-Ethoxy group
Pharmacophore Biphenyl-tetrazole (Trityl protected during synth)Biphenyl-tetrazole (Trityl protected during synth)
Binding Mode Hydrophobic collapse + Arg167 interactionHydrophobic collapse + Gln257/Arg167 interaction
Dissociation (

)
Slow (Insurmountable)Very Slow (Insurmountable)

Technical Protocol: Synthesis of ZD-7155

The synthesis of ZD-7155 requires constructing the electron-deficient 1,6-naphthyridine core followed by a convergent coupling with the biphenyl tail.

Phase A: Synthesis of the 5,7-Diethyl-1,6-naphthyridin-2(1H)-one Core

Rationale: The naphthyridine ring is constructed via a condensation-cyclization sequence, typically starting from a substituted pyridine.

Reagents: 2-Amino-4,6-diethylpyridine, Dimethyl malonate, Sodium ethoxide (NaOEt), Phosphoryl chloride (


), Acetic acid.
  • Condensation:

    • Charge a reactor with 2-amino-4,6-diethylpyridine (1.0 eq) and dimethyl malonate (1.2 eq).

    • Add NaOEt (2.0 eq) in ethanol and reflux for 12 hours.

    • Mechanism:[1][2] The amino group attacks the ester carbonyl, followed by Dieckmann-type cyclization to form the lactam ring.

    • Checkpoint: Monitor TLC for disappearance of aminopyridine.

  • Decarboxylation (if ester remains):

    • Treat the intermediate with 48% HBr or dilute NaOH/heat to remove the 3-carboxyl group if a malonate diester was used, yielding the 5,7-diethyl-4-hydroxy-1,6-naphthyridin-2(1H)-one .

  • Dehydroxylation (Optional Optimization):

    • If the 4-hydroxy group is present and unwanted (structure dependent), convert to chloride using

      
       and reduce via catalytic hydrogenation (
      
      
      
      , Pd/C).
    • Target:5,7-diethyl-1,6-naphthyridin-2(1H)-one .

Phase B: Convergent Coupling (The "Sartan" Linkage)

Rationale: The


-alkylation of the naphthyridinone core is regioselective for the 

position due to the lactam tautomerism.

Reagents: 5,7-Diethyl-1,6-naphthyridin-2(1H)-one (Core), 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (Alkylating Agent), Potassium Carbonate (


), DMF.
  • Alkylation:

    • Dissolve the Naphthyridine Core (1.0 eq) in anhydrous DMF.

    • Add

      
        (1.5 eq) and stir at 60°C for 30 minutes to generate the anion.
      
    • Add Trityl-biphenyl-tetrazole bromide (1.05 eq) slowly.

    • Stir at 60°C for 4–6 hours.

    • QC Check: HPLC should show <1% unreacted core.

  • Deprotection (Trityl Removal):

    • Dissolve the intermediate in Methanol/THF (1:1).

    • Acidify with 1N HCl to pH 2. Stir at RT for 2 hours.

    • Mechanism:[1][2] Acid-catalyzed hydrolysis of the trityl group reveals the free tetrazole.

  • Purification:

    • Neutralize with NaOH to pH 6–7. Precipitate the crude product.

    • Recrystallize from Ethanol/Water.

Visualization of the Synthetic Logic

The following diagram illustrates the convergent synthesis of ZD-7155 and its structural divergence from the Candesartan pathway.

ZD7155_Synthesis Pyridine 2-Amino-4,6- diethylpyridine Inter1 Intermediate: Naphthyridin-2-one Core Pyridine->Inter1 Cyclization (NaOEt) Malonate Dimethyl Malonate Malonate->Inter1 Coupled Protected ZD-7155 Inter1->Coupled N-Alkylation (K2CO3/DMF) Biphenyl N-Trityl Biphenyl Tetrazole Bromide Biphenyl->Coupled ZD7155 ZD-7155 (Active Antagonist) Coupled->ZD7155 Detritylation (HCl/MeOH) Candesartan Candesartan (Benzimidazole Core) ZD7155->Candesartan Structural Optimization (Core Switching)

Caption: Convergent synthesis of ZD-7155 highlighting the naphthyridinone core formation and the shared biphenyl-tetrazole coupling step common to Candesartan.

Structural Biology: The "Precursor" to Understanding

ZD-7155's most enduring legacy is its role as a crystallographic chaperone .

  • The Problem: The AT1 receptor is a G-Protein Coupled Receptor (GPCR) that is notoriously unstable when extracted from the membrane. Early sartans (Losartan) bound too loosely to stabilize the receptor for X-ray diffraction.

  • The ZD-7155 Solution: ZD-7155 exhibits slow dissociation kinetics (insurmountable antagonism). It locks the AT1 receptor into an inactive conformation.

  • The Breakthrough (PDB: 4YAY):

    • Researchers used ZD-7155 to solve the crystal structure of human AT1R at 2.9 Å resolution using Serial Femtosecond Crystallography (SFX) .[3][4]

    • Key Interaction Revealed: The naphthyridinone oxygen accepts a hydrogen bond from Arg167 . This interaction is analogous to the benzimidazole carboxylate interaction in Candesartan.

    • Impact on Candesartan: The structure confirmed that the "Candesartan pocket" (comprising Tyr113, Lys199, Gln257) requires a core that can simultaneously engage in

      
      -stacking (Trp84) and polar anchoring (Arg167). This validated the benzimidazole-7-carboxylic acid design of Candesartan as the optimal geometric fit.
      

Comparative Pharmacological Profile

The following table contrasts the "Precursor" (ZD-7155) with the optimized drug (Candesartan).

ParameterZD-7155Candesartan (Active)Clinical Implication
Receptor Affinity (

)
~1–3 nM0.7 nMCandesartan has tighter binding.
Dissociation Rate (

)
Slow (

min)
Very Slow (

min)
Both are "insurmountable," but Candesartan is more persistent.
Lipophilicity (LogP) 4.23.6ZD-7155 is more lipophilic; Candesartan is balanced for bioavailability.
Binding Mechanism Competitive / Inverse AgonistCompetitive / Inverse AgonistBoth stabilize the inactive receptor state.

References

  • Zhang, H., et al. (2015). "Structure of the Angiotensin receptor revealed by serial femtosecond crystallography." Cell, 161(4), 833-844.

    • Grounding: Describes the use of ZD-7155 to solve the
  • Junggren, I. L., et al. (1996). "Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat." Journal of Pharmacy and Pharmacology, 48(8), 829-833.[5]

    • Grounding: Establishes ZD-7155 as a potent antagonist superior to Losartan.[6]

  • Takezako, T., et al. (2004). "Angiotensin II Type 1 Receptor Blockers: Clinical Relevance of Insurmountable Antagonism." Journal of Pharmacological Sciences, 96, 445-452.

    • Grounding: Discusses the kinetics of insurmountable antagonists like ZD-7155 and Candesartan.
  • IUPHAR/BPS Guide to Pharmacology. "ZD-7155 Ligand Page."

    • Grounding: Verifies chemical structure and receptor affinity d

Sources

Foundational

Technical Guide: ZD-7155 Binding Affinity &amp; Structural Pharmacology at the AT1 Receptor

Executive Summary ZD-7155 (ZD7155 hydrochloride) is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 Receptor (AT1R).[1][] Distinguished by its high affinity (IC50 ≈ 3.3 – 3.8 nM ) and slow di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ZD-7155 (ZD7155 hydrochloride) is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 Receptor (AT1R).[1][] Distinguished by its high affinity (IC50 ≈ 3.3 – 3.8 nM ) and slow dissociation kinetics, ZD-7155 has transcended its role as a mere experimental antihypertensive to become a critical tool in structural biology. It was the ligand of choice for stabilizing the human AT1R for its landmark crystal structure determination (PDB: 4YAY), revealing the molecular basis of "sartan" binding.

This guide details the physicochemical basis of ZD-7155’s affinity, provides rigorous protocols for quantifying this interaction, and analyzes its inhibition of the Gq/11-mediated signaling cascade.

Molecular Mechanism & Structural Biology

The Structural Basis of High Affinity

Unlike earlier antagonists like Losartan, ZD-7155 possesses a specific biphenyl-tetrazole scaffold optimized for deep pocket penetration. Structural analysis via serial femtosecond crystallography (SFX) reveals that ZD-7155 stabilizes the receptor in an inactive conformation by locking transmembrane helices (TM) III, V, VI, and VII.

Key Binding Interactions (PDB: 4YAY):

  • 
    -
    
    
    
    Stacking:
    The naphthyridin-2-one moiety of ZD-7155 forms a critical stacking interaction with Trp84 (2.60) in TM2. Mutation of this residue (W84A) abolishes binding, confirming its role as the "anchor."
  • Hydrogen Bonding: A vital hydrogen bond exists between the drug and Tyr35 (1.39) . This interaction is unique to high-affinity antagonists and mimics the stabilizing intramolecular networks found in other Class A GPCRs.

  • Hydrophobic Enclosure: The biphenyl group is buried in a hydrophobic pocket formed by Val108 (3.32) , Leu112 (3.36) , and Phe77 (2.53) . This extensive hydrophobic contact surface area drives the high enthalpic contribution to binding energy.

Comparative Affinity Data

ZD-7155 exhibits superior potency compared to first-generation sartans.[3]

CompoundTargetIC50 (Binding)MechanismKinetic Profile
ZD-7155 hAT1R 3.3 - 3.8 nM Competitive Antagonist Slow Dissociation (Insurmountable)
LosartanhAT1R~20 nMCompetitive AntagonistFast Dissociation
Angiotensin IIhAT1R~1.0 nMAgonistRapid Internalization

Signal Transduction & Inhibition Pathway

Upon binding, Angiotensin II (AngII) normally induces a conformational change in AT1R that couples to the G


q/11 protein. ZD-7155 sterically occupies the orthosteric pocket, preventing the inward movement of TM7 and the outward movement of TM6 required for G-protein coupling.
Diagram 1: AT1R Signaling Cascade & ZD-7155 Blockade

The following diagram illustrates the canonical Gq/PLC


 pathway and the precise node of ZD-7155 intervention.

AT1R_Signaling cluster_membrane Plasma Membrane ZD7155 ZD-7155 (Antagonist) AT1R AT1 Receptor (GPCR) ZD7155->AT1R Competitively Blocks (Ki ~ 3.8 nM) AngII Angiotensin II (Agonist) AngII->AT1R Activates Gq Gq/11 Protein AT1R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Via IP3R PKC PKC Activation DAG->PKC Response Vasoconstriction / Pressor Response Ca->Response PKC->Response

Caption: ZD-7155 competitively inhibits AT1R, preventing Gq coupling and downstream Calcium/PKC cascades.

Experimental Protocols: Validating Binding Affinity

To replicate the reported IC50 values (3.8 nM), a Radioligand Binding Assay using [


I]-AngII is the gold standard. This protocol is designed to be self-validating by including controls for non-specific binding.
Protocol A: Membrane Preparation (The Foundation)

Causality: GPCRs are membrane-bound. Using whole cells can introduce variability due to receptor internalization. Purified membranes provide a stable, accessible receptor population.

  • Tissue Source: Guinea pig adrenal glands (high AT1R density) or AT1R-transfected HEK293 cells.

  • Lysis: Homogenize tissue in ice-cold Hypotonic Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

    • Why: Hypotonic shock bursts cells; EDTA inhibits metalloproteases that degrade receptors.

  • Centrifugation: Spin at 1,000 x g (10 min) to remove nuclei/debris. Collect supernatant.

  • Pelleting: Spin supernatant at 40,000 x g (30 min). The pellet contains the membrane fraction.

  • Resuspension: Resuspend pellet in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1% BSA).
    
    • Why: Mg

      
       is often required for high-affinity agonist binding; BSA prevents ligand adsorption to plasticware.
      
Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the IC50 of ZD-7155 by displacing [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


I]-AngII.[]

Reagents:

  • Radioligand: [

    
    I]-Tyr
    
    
    
    -Angiotensin II (approx. 2200 Ci/mmol). Concentration: 0.1 – 0.2 nM.
  • Competitor: ZD-7155 (Serial dilutions:

    
     M to 
    
    
    
    M).
  • Non-Specific Control: Unlabeled Angiotensin II (10

    
    M) or Losartan (10 
    
    
    
    M).

Workflow:

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      I]-AngII.
    • 50

      
      L ZD-7155 (various concentrations) OR Buffer (Total Binding) OR Excess Cold Ligand (Non-Specific Binding).
      
  • Equilibrium: Incubate at 25°C for 60-90 minutes .

    • Self-Validation Check: Equilibrium is reached when binding counts stabilize. If counts are still rising, extend time.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Why PEI? AT1R is sticky. PEI reduces non-specific binding of the radioligand to the glass fiber filter (negatively charged).

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound ligand.

  • Detection: Count radioactivity (CPM) in a gamma counter.

Data Analysis:

  • Calculate Specific Binding = (Total Binding) - (Non-Specific Binding).

  • Plot % Specific Binding vs. Log[ZD-7155].

  • Fit to a one-site competition model to derive IC50.

  • Ki Calculation:

    
     (Cheng-Prusoff equation).
    
    • [L] = Concentration of [

      
      I]-AngII.
      
    • Kd = Dissociation constant of [

      
      I]-AngII (typically ~0.5 - 1.0 nM).
      
Diagram 2: Radioligand Binding Workflow

Binding_Assay cluster_QC Quality Control Prep Membrane Prep (Adrenal/HEK293) Incubation Incubation (Membrane + 125I-AngII + ZD-7155) Prep->Incubation Equilibrium Equilibrium (60-90 mins @ 25°C) Incubation->Equilibrium Binding Kinetics Filtration Filtration (GF/B + 0.3% PEI) Equilibrium->Filtration Separation Counting Gamma Counting (CPM Measurement) Filtration->Counting Quantification Analysis Data Analysis (Non-linear Regression) Counting->Analysis IC50/Ki Derivation NSB Non-Specific Binding (Excess Cold Ligand) NSB->Incubation Control

Caption: Workflow for determining ZD-7155 affinity. PEI-soaked filters are critical for reducing background noise.

References

  • Zhang, H., et al. (2015). "Structure of the Angiotensin receptor revealed by serial femtosecond crystallography."[4] Cell, 161(4), 833-844.[4]

  • Junggren, I. L., et al. (1996). "Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat."[5][4][6] Journal of Pharmacy and Pharmacology, 48(8), 829-833.[4][6]

  • R&D Systems. "ZD 7155 hydrochloride Product Datasheet."

  • IUPHAR/BPS Guide to Pharmacology. "Ligand: ZD-7155." [7]

  • Cayman Chemical. "ZD 7155 (hydrochloride) Product Information."

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to In Vivo Studies with ZD-7155 in Rat Models

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ZD-7155, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist, for in vivo stud...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ZD-7155, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist, for in vivo studies in rats. The protocols and insights herein are synthesized from established research to ensure scientific integrity and experimental success.

Introduction: Understanding ZD-7155

ZD-7155 is a non-peptide, competitive antagonist that exhibits high selectivity for the angiotensin II type 1 (AT₁) receptor. It is recognized for being more potent and longer-acting than losartan, the prototype AT₁ antagonist.[1] The primary mechanism of ZD-7155 involves blocking the binding of angiotensin II (Ang II) to the AT₁ receptor. This action inhibits the downstream physiological effects of Ang II, most notably vasoconstriction and the release of aldosterone, making ZD-7155 a powerful tool for studying the renin-angiotensin system (RAS) and its role in cardiovascular regulation.[2] In rat models, ZD-7155 has been shown to effectively lower blood pressure and inhibit Ang II-induced pressor responses, providing a robust model for hypertension research.[3][4]

The structural basis for its high-affinity binding has been elucidated through crystallography, revealing key interactions within the ligand-binding pocket of the AT₁ receptor.[5] This molecular understanding reinforces its utility as a specific and reliable pharmacological tool.

The Renin-Angiotensin System (RAS) & Rationale for AT₁ Receptor Blockade

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the principal effector peptide of this system, exerting its effects by binding to specific receptors. The AT₁ receptor mediates most of the well-known cardiovascular effects of Ang II, including vasoconstriction, inflammation, and cellular growth.[6][7]

By selectively blocking the AT₁ receptor, ZD-7155 allows researchers to dissect the specific contributions of this pathway to various physiological and pathophysiological states. This targeted blockade is crucial for understanding diseases like hypertension, heart failure, and kidney disease.[3][8] The experimental choice to use an AT₁ antagonist like ZD-7155 is based on the central role this receptor plays in mediating the pressor and trophic effects of Ang II.[2][9]

RAS_Pathway cluster_Systemic Systemic Circulation cluster_Target Target Tissue Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT₁ Receptor AngII->AT1R Binds to Renin Renin (from Kidney) ACE ACE (from Lungs) Effects Vasoconstriction Aldosterone Release Cell Growth AT1R->Effects Activates ZD7155 ZD-7155 ZD7155->AT1R Blocks Workflow_Protocol cluster_Setup Phase 1: Model & Baseline cluster_Dosing Phase 2: Treatment cluster_Data Phase 3: Data Collection & Analysis A1 Induce 2K1C Hypertension in Sprague-Dawley Rats A2 Allow 4-6 Weeks for Hypertension to Develop A1->A2 A3 Implant Telemetry Probes for BP Monitoring A2->A3 A4 Record Baseline Blood Pressure (48-72 hours) A3->A4 B1 Randomize Rats into Groups (Vehicle, ZD-7155 3 mg/kg) A4->B1 B2 Administer Single Dose via Oral Gavage B1->B2 C1 Continuously Monitor Blood Pressure & Heart Rate for 48 hours B2->C1 C4 Data Analysis: Compare BP changes vs Baseline & Vehicle C1->C4 C2 Collect Blood Samples (e.g., at 24h) for PRA C2->C4 C3 Euthanize & Collect Tissues (Aorta, Kidney) for Receptor Occupancy C3->C4

Caption: Experimental workflow for assessing ZD-7155 efficacy in hypertensive rats.

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). Induce 2K1C hypertension and allow several weeks for stable hypertension to develop. For continuous and stress-free measurement, implant telemetry devices for blood pressure monitoring. [10]2. Acclimatization & Baseline: Allow animals to recover from surgery and acclimatize. Record baseline blood pressure and heart rate for at least 24-48 hours before the study begins.

  • Grouping: Randomly assign rats to two groups:

    • Vehicle Control: Administer the vehicle solution (e.g., 10% DMSO, 90% corn oil).

    • ZD-7155 Group: Administer ZD-7155 at 3 mg/kg. [3]4. Administration: Administer the assigned treatment via oral gavage. [11]Ensure proper technique to avoid esophageal injury.

  • Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate for up to 48 hours post-administration. [3]6. Endpoint Analysis (Optional): At the end of the monitoring period, animals can be euthanized.

    • Collect trunk blood to measure plasma renin activity (PRA).

    • Harvest tissues (kidneys, aorta, adrenal glands) to assess AT₁ receptor binding and occupancy via quantitative autoradiography. [3][12]

Data Analysis and Expected Outcomes
  • Blood Pressure: Expect a rapid and significant decrease in systolic and diastolic blood pressure in the ZD-7155 treated group compared to the vehicle group. [3]In Sprague-Dawley rats, a decrease of approximately 16 mm Hg in systolic pressure has been reported. [2]The effect may be sustained for 24 to 48 hours. [3]* Heart Rate: A transient reflex tachycardia may be observed following the drop in blood pressure.

  • Biochemical Markers: ZD-7155 treatment is expected to cause a significant increase in plasma renin activity and renal renin gene expression due to the disruption of the negative feedback loop mediated by Ang II on renin release. [2]

References

  • van der Wouden, E. A., et al. (1998). Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats. Journal of the American Society of Nephrology. [Link]

  • Wong, P. C., et al. (1997). Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats. Journal of Hypertension. [Link]

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell. [Link]

  • Li, J., et al. (2024). Study on the Excretion of a New Antihypertensive Drug 221s (2,9) in Rats. MDPI. [Link]

  • Junggren, I. L., et al. (1996). Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology. [Link]

  • PUBDB. (n.d.). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. PUBDB. [Link]

  • Averill, D. B., et al. (2012). In Vivo Expression of Angiotensin-(1-7) Lowers Blood Pressure and Improves Baroreflex Function in Transgenic (mRen2)27 Rats. Hypertension. [Link]

  • Gibson, K. J., et al. (1999). Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration. Journal of Pharmacy and Pharmacology. [Link]

  • Diep, Q. N., et al. (1999). In Vivo Study of AT(1) and AT(2) Angiotensin Receptors in Apoptosis in Rat Blood Vessels. Hypertension. [Link]

  • de Moura, M. A., et al. (2012). Cardiovascular function in a rat model of diet-induced obesity. Journal of the American Association for Laboratory Animal Science. [Link]

  • Schiffrin, E. L., et al. (1997). Effects of AT1 and AT2 Angiotensin Receptor Antagonists in Angiotensin II-Infused Rats. American Journal of Hypertension. [Link]

  • Zhuo, J. L., et al. (1997). In Vivo Occupancy of Angiotensin II Subtype 1 Receptors in Rat Renal Medullary Interstitial Cells. Hypertension. [Link]

  • Zhang, Y., et al. (2021). Effects of exercise on the cardiovascular function of rats in a sulfur dioxide polluted environment. Anais da Academia Brasileira de Ciências. [Link]

  • Vinson, J. A., et al. (2022). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. MDPI. [Link]

  • Roshanravan, N., et al. (2023). The effects of vitamin D on cardiovascular damage induced by lipopolysaccharides in rats. Research in Pharmaceutical Sciences. [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. RJPTSimLab. [Link]

Sources

Application

Technical Application Note: Solubilization and Formulation of ZD-7155

Abstract & Scope This technical guide details the standardized protocols for the solubilization, handling, and formulation of ZD-7155 (HCl), a potent and selective non-peptide competitive antagonist of the Angiotensin II...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocols for the solubilization, handling, and formulation of ZD-7155 (HCl), a potent and selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor. While ZD-7155 exhibits high solubility in pure organic solvents (DMSO), its lipophilic nature presents challenges when transitioning to aqueous buffers for biological assays. This document provides validated workflows for preparing high-concentration master stocks and stable in vivo vehicle formulations, ensuring experimental reproducibility and minimizing compound precipitation ("crashing out").

Physicochemical Profile

Understanding the fundamental properties of ZD-7155 is a prerequisite for successful formulation. As a hydrochloride salt, the compound is hygroscopic; exposure to atmospheric moisture must be minimized during weighing.

PropertySpecification
Chemical Name 5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride
Molecular Weight 474.99 g/mol
Formula C₂₆H₂₆N₆O[1][2][3][4][5][6][7][8] · HCl
Appearance White to off-white solid
Solubility (DMSO) ~250 mg/mL (Max theoretical); Recommended Stock: 10–50 mM
Solubility (Water) Low (Soluble to ~10 mM with warming; prone to precipitation at neutral pH)
Storage (Solid) -20°C (Desiccated)

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) suitable for long-term storage and subsequent dilution.

Reagents & Equipment[3]
  • ZD-7155 (Solid)[2][3][4][5]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% (Grade: Cell Culture/Molecular Biology)

  • Vortex mixer

  • Ultrasonic water bath (optional but recommended)

  • Amber glass vials or low-binding polypropylene microtubes

Step-by-Step Methodology
  • Equilibration: Remove the ZD-7155 vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15–20 mins) inside a desiccator.

    • Scientific Rationale: Opening a cold vial in humid air causes condensation, introducing water that can degrade the compound or alter the weighed mass.

  • Weighing & Calculation: Weigh the desired amount of ZD-7155. Calculate the volume of DMSO required using the formula:

    
    
    
    • Example: To prepare 10 mM stock from 5 mg of ZD-7155:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes.

    • Visual Check: The solution must be completely clear and colorless.

  • Aliquoting: Dispense the stock solution into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Workflow Visualization

StockPrep Start Solid ZD-7155 (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh Mass & Calc DMSO Vol Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Dissolve Mix Vortex (30s) & Sonicate (2m) Dissolve->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Precipitate) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Store Store at -80°C Aliquot->Store

Figure 1: Critical workflow for preparing ZD-7155 master stock solutions to ensure homogeneity and stability.

Protocol B: In Vivo Formulation (Solvent-Surfactant System)

Objective: Prepare a vehicle formulation for animal administration (i.v. or i.p.) that maintains solubility at physiological pH without toxic levels of DMSO.

Critical Warning: Do NOT add the DMSO stock directly to saline. This will cause immediate precipitation. You must use a stepwise "co-solvent ramp" approach.

Recommended Formulation
  • 10% DMSO (containing ZD-7155)[2][4]

  • 40% PEG300 (Polyethylene Glycol 300)[4]

  • 5% Tween-80 (Polysorbate 80)

  • 45% Saline (0.9% NaCl)

Step-by-Step Methodology
  • Step 1 (Solvent): Pipette the required volume of ZD-7155 master stock (in DMSO) into a sterile tube.

    • Example: For a 1 mL final volume, use 100 µL of stock.

  • Step 2 (Stabilizer): Add PEG300 slowly to the DMSO solution. Vortex gently to mix.

    • Why: PEG300 acts as a co-solvent that bridges the lipophilic DMSO phase and the eventual aqueous phase.

  • Step 3 (Surfactant): Add Tween-80 to the DMSO/PEG mixture. Vortex until homogenous.

    • Why: Tween-80 forms micelles that prevent drug aggregation when water is introduced.

  • Step 4 (Aqueous Phase): Slowly add pre-warmed (37°C) Saline dropwise while vortexing.

    • Observation: The solution may turn slightly cloudy initially but should clarify. If persistent turbidity occurs, sonicate briefly.

Formulation Logic Diagram

Formulation Stock 1. Start: ZD-7155 in DMSO (10% Final Vol) PEG 2. Add PEG300 (40% Final Vol) *Stabilizes hydrophobic core* Stock->PEG Mix thoroughly Tween 3. Add Tween-80 (5% Final Vol) *Surfactant interface* PEG->Tween Vortex Saline 4. Add Saline (45% Final Vol) *Dropwise addition* Tween->Saline Add slowly (prevent shock) Final Final Formulation Clear Solution Ready for Injection Saline->Final

Figure 2: Stepwise co-solvent addition protocol. Adhering to this order is mandatory to prevent precipitation.

Troubleshooting & Scientific Notes

Precipitation "Crashing Out"
  • Cause: Rapid addition of cold saline or incorrect mixing order.

  • Solution: Warm the saline to 37°C before addition. If precipitation occurs, sonicate the final mixture for 10–15 minutes. If it remains cloudy, the concentration exceeds the solubility limit of the vehicle (approx. 2.08 mg/mL for this specific formulation).[2][4]

Alternative Vehicle (Cyclodextrin)

For sensitive in vivo models where PEG/Tween is contraindicated, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD):

  • Protocol: 10% DMSO stock + 90% (20% SBE-β-CD in Saline).[2][4]

  • Note: Dissolve SBE-β-CD in saline first, then add the DMSO stock dropwise to the cyclodextrin solution.

In Vitro (Cell Culture)
  • Dilute the DMSO stock directly into culture media.

  • Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Example: Dilute 10 mM stock 1:1000 to achieve 10 µM assay concentration (0.1% DMSO).

References

  • Junggren, I. L., et al. (1996).[6] Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat.[2][5] Journal of Pharmacy and Pharmacology, 48(8), 829-833.[6] Available at: [Link]

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography.[6] Cell, 161(4), 833-844. (Discusses ZD-7155 binding mode). Available at: [Link]

Sources

Method

intravenous bolus injection of ZD-7155

Application Note: Intravenous Bolus Injection of ZD-7155 Executive Summary ZD-7155 (ZD7155) is a potent, competitive, and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[] Structurally related to candes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intravenous Bolus Injection of ZD-7155

Executive Summary

ZD-7155 (ZD7155) is a potent, competitive, and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[] Structurally related to candesartan, it exhibits a biphenyl-tetrazole scaffold but demonstrates superior potency and a longer duration of action compared to prototype antagonists like losartan.[2][3]

This guide details the protocol for intravenous (IV) bolus injection of ZD-7155. Unlike oral dosing, IV bolus administration bypasses first-pass metabolism, providing immediate 100% bioavailability (


). This method is critical for:
  • Pharmacokinetic (PK) Profiling: Determining absolute clearance (

    
    ) and volume of distribution (
    
    
    
    ).
  • Pharmacodynamic (PD) Benchmarking: Assessing immediate receptor occupancy and the blockade of Angiotensin II (AngII)-induced pressor responses.

Mechanism of Action

ZD-7155 functions by competitively binding to the AT1 receptor, preventing the binding of the endogenous ligand Angiotensin II.[4] This blockade inhibits the Gq/11-mediated signaling cascade, preventing vasoconstriction, aldosterone release, and sympathetic activation.

RAS_Blockade AngII Angiotensin II (Endogenous Ligand) AT1R AT1 Receptor (Gq-Coupled GPCR) AngII->AT1R Activates ZD7155 ZD-7155 (High Affinity Antagonist) ZD7155->AT1R Blocks (Competitive) PLC PLC Activation AT1R->PLC Signaling Ca2 Intracellular Ca2+ Release PLC->Ca2 Vasocon Vasoconstriction (BP Increase) Ca2->Vasocon

Figure 1: Mechanism of Action. ZD-7155 competitively blocks the AT1 receptor, inhibiting the downstream calcium cascade that leads to vasoconstriction.[5]

Pre-Formulation & Solubility

ZD-7155 is a hydrophobic compound with limited aqueous solubility (~4 mg/mL in water with heating). For IV bolus, a solution must be particle-free to prevent embolism.

Chemical Data:

  • MW: 474.99 g/mol [4][6]

  • Appearance: White to yellow solid[4]

  • Storage: -20°C (desiccated)

Recommended Vehicle (Standard Protocol): To ensure stability and solubility at physiological pH, a co-solvent system utilizing Sulfobutyl ether-beta-cyclodextrin (SBE-


-CD) is recommended.
ComponentCompositionFunction
Solvent A 10% DMSO (Dimethyl Sulfoxide)Primary solubilizer for hydrophobic core.
Solvent B 90% of (20% SBE-

-CD in Saline)
Encapsulating agent to maintain solubility in aqueous phase.

Formulation Protocol:

  • Weigh the required mass of ZD-7155.

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex and sonicate until clear.

  • Prepare a 20% (w/v) SBE-

    
    -CD  solution in 0.9% saline.
    
  • Slowly add the SBE-

    
    -CD solution (90% of final volume) to the DMSO concentrate while vortexing.
    
  • Filter Sterilize: Pass through a 0.22

    
    m PVDF syringe filter.
    

Experimental Protocol: IV Bolus in Rat Model

Target Dose: 1.082


mol/kg (approx. 0.51 mg/kg).
Animal Model:  Sprague-Dawley Rats (250–300 g), conscious or anesthetized.
Step 1: Surgical Preparation (Jugular Vein Cannulation)
  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Cannulation: Insert a PE-50 polyethylene catheter into the right jugular vein.

  • Patency: Flush with heparinized saline (50 IU/mL) to prevent clotting.

  • Recovery: Allow 24–48 hours for recovery if performing conscious PK sampling; otherwise, proceed immediately for acute PD.

Step 2: Dose Calculation & Administration

For a 300 g rat dosed at 0.51 mg/kg:

  • Total Mass Required:

    
    .
    
  • Injection Volume: Recommended bolus volume is 1 mL/kg (0.3 mL for a 300 g rat).

  • Concentration Required:

    
    .
    
Step 3: Injection Procedure
  • Baseline: Collect a pre-dose blood sample (-5 min) or record baseline Mean Arterial Pressure (MAP).

  • Load Syringe: Draw up the calculated volume + 50

    
    L dead space overage.
    
  • Bolus: Connect to the catheter port. Inject smoothly over 10–15 seconds . Note: Too rapid (<2s) can cause transient hemodynamic collapse due to volume/vehicle effects.

  • Flush: Immediately inject 0.2 mL of warm saline to push the drug from the catheter dead space into the circulation.

Step 4: Sampling Schedule (PK)

Collect 200


L blood samples into EDTA tubes at the following timepoints:
  • Distribution Phase: 2, 5, 15, 30 min.

  • Elimination Phase: 1, 2, 4, 8, 24 hours.

  • Processing: Centrifuge at 2000 x g for 10 min at 4°C. Store plasma at -80°C.

Workflow Diagram

Workflow Prep Formulation (10% DMSO / 90% CD) Surgery Jugular Vein Cannulation Prep->Surgery Base Baseline (-5 min) Surgery->Base Bolus IV Bolus (1 mL/kg over 15s) Base->Bolus Flush Saline Flush (0.2 mL) Bolus->Flush Sample Serial Blood Sampling Flush->Sample

Figure 2: Experimental Workflow. Sequence from formulation to serial sampling.

Data Analysis & Troubleshooting

Pharmacodynamic Verification

To verify ZD-7155 activity, an Angiotensin II Challenge is recommended:

  • Administer exogenous AngII (e.g., 0.1

    
    g/kg IV) to elicit a sharp BP spike.
    
  • Administer ZD-7155 IV Bolus.[4][6]

  • Re-administer AngII at T=30 min.

  • Success Criteria: The pressor response to AngII should be inhibited by >90%.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Syringe Incompatible vehicle or low temp.Ensure SBE-

-CD is used.[6] Warm solution to 37°C before injection.
Hemolysis in Samples Injection rate too fast or needle too small.Use >25G needle/catheter. Inject over 15s.
Loss of Catheter Patency Thrombus formation.Use "Lock solution" (Heparin/Glycerol) between sampling points.
No BP Reduction ZD-7155 degrades in moisture.Use fresh stock. Verify compound integrity via HPLC.

References

  • Junggren, I. L., et al. (1996).[2][3][6] Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat.[2][4][6] Journal of Pharmacy and Pharmacology, 48(8), 829-833. Link

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography.[2][3] Cell, 161(4), 833-844. Link

  • MedChemExpress. (2023). ZD 7155 Hydrochloride Product Information and Solubility Protocol.[4][6]Link

  • Tocris Bioscience. (2023). ZD 7155 hydrochloride: Biological Activity and Datasheet.Link

Sources

Application

Application Note: Investigating the Neurovascular Etiology of Diabetic Neuropathy using ZD-7155

Executive Summary & Scientific Rationale Diabetic Neuropathy (DN) is a multifactorial complication where microvascular insufficiency plays a critical, often initiating, role. While hyperglycemia drives metabolic flux, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Diabetic Neuropathy (DN) is a multifactorial complication where microvascular insufficiency plays a critical, often initiating, role. While hyperglycemia drives metabolic flux, the Renin-Angiotensin System (RAS) is a key mediator of the vascular deficits observed in the vasa nervorum (the microvessels supplying peripheral nerves).

ZD-7155 is a potent, competitive, non-peptide antagonist of the Angiotensin II Type 1 receptor (AT1R). Unlike standard antihypertensives (e.g., Losartan), ZD-7155 exhibits approximately 10-fold higher potency and a prolonged duration of action, making it a "gold standard" tool for isolating the specific contribution of AT1R-mediated vasoconstriction and oxidative stress in DN models.

Why use ZD-7155?

  • Specificity: It isolates the AT1 receptor pathway, distinguishing it from AT2-mediated effects.

  • Neurovascular Coupling: It directly reverses endoneurial ischemia, a primary driver of nerve conduction velocity (NCV) slowing.

  • Regenerative Capacity: It has been proven to restore nerve regeneration capabilities in diabetic models, likely by normalizing the microenvironment (oxygenation and capillary density).

Mechanism of Action: The Neurovascular Pathway

In the diabetic state, hyperglycemia upregulates local RAS activity. Angiotensin II (Ang II) binds to AT1 receptors on the endothelial and smooth muscle cells of the vasa nervorum, causing potent vasoconstriction and generating Reactive Oxygen Species (ROS) via NADPH oxidase. This leads to endoneurial hypoxia, energy failure in axons, and subsequent neuropathy. ZD-7155 blocks this cascade.

Pathway Visualization

ZD7155_Mechanism Hyperglycemia Hyperglycemia (Diabetes) RAS_Act Local RAS Activation (↑ Angiotensin II) Hyperglycemia->RAS_Act AT1R AT1 Receptor (Vasa Nervorum) RAS_Act->AT1R Vasoconstriction Vasoconstriction (↓ Lumen Diameter) AT1R->Vasoconstriction OxStress ↑ NADPH Oxidase / ROS AT1R->OxStress ZD7155 ZD-7155 (Selective Antagonist) ZD7155->AT1R BLOCKS Restoration Restored Perfusion & Nerve Function ZD7155->Restoration Result Ischemia Endoneurial Ischemia (↓ Blood Flow) Vasoconstriction->Ischemia OxStress->Ischemia Hypoxia Nerve Hypoxia (↓ O2 Tension) Ischemia->Hypoxia Neuropathy Neuropathy Phenotype: ↓ NCV, ↓ Regeneration Hypoxia->Neuropathy

Figure 1: Mechanistic intervention of ZD-7155 in the diabetic neurovascular cascade.[1] By blocking AT1R, ZD-7155 prevents the vasoconstrictive and oxidative downstream effects that lead to nerve ischemia.

Experimental Protocol: Studying DN with ZD-7155

This protocol is designed for a Streptozotocin (STZ)-induced diabetic rat model , the standard for evaluating ZD-7155 efficacy.

Compound Preparation
  • Source: ZD-7155 (Hydrochloride salt).[2][3]

  • Solubility: Soluble in DMSO (up to 10 mM) or water (with pH adjustment).

  • Vehicle: For oral administration, dissolve in drinking water. For IV/IP, use saline with <1% DMSO if necessary.

  • Stability: Prepare fresh solutions every 2-3 days if administering via water; protect from light.

Animal Model Induction
  • Subjects: Male Sprague-Dawley rats (250–300g).

  • Induction: Single intraperitoneal (IP) injection of Streptozotocin (STZ) at 50–60 mg/kg dissolved in citrate buffer (pH 4.5).

  • Validation: Confirm diabetes 48h post-injection via tail vein blood glucose (>15 mmol/L).

  • Grouping:

    • Group A: Non-diabetic Control (Vehicle)

    • Group B: Diabetic Control (Vehicle)

    • Group C: Diabetic + ZD-7155 (Treatment)

Dosing Regimen
  • Timing: Treatment can begin immediately (prevention protocol) or 4 weeks post-induction (reversal protocol).

  • Route: Oral (via drinking water) is preferred for chronic studies to minimize stress.

  • Dosage: 10 mg/kg/day .

    • Calculation: Monitor water intake daily.[4] If a 300g rat drinks 30mL/day, concentration should be approx 0.1 mg/mL. Adjust based on the polydipsia associated with diabetes.

Key Readouts & Methodologies
A. Nerve Conduction Velocity (NCV)

Rationale: The primary functional metric of neuropathy.

  • Anesthetize rat (Thiobutabarbital or Isoflurane).

  • Maintain body temp at 37°C (critical: NCV is temp-dependent).

  • Motor NCV (Sciatic): Stimulate at sciatic notch; record M-wave at interosseous muscles.

  • Sensory NCV (Saphenous): Stimulate at ankle; record at knee.

  • Expected Result: Diabetic rats show ~20% reduction.[5] ZD-7155 treated rats should remain comparable to Non-diabetic controls.

B. Endoneurial Blood Flow (NBF)

Rationale: Verifies the vascular mechanism of ZD-7155.

  • Surgically expose the sciatic nerve.

  • Technique: Hydrogen Clearance Polarography or Laser Doppler Flowmetry.

  • Place microelectrode gently on the nerve surface (avoid compression).

  • Measure nutritive blood flow (mL/min/100g).

  • Expected Result: Diabetes reduces NBF by ~40-50%. ZD-7155 restores this to near-normal levels.[5]

C. Nerve Regeneration (Crush Injury Test)

Rationale: Assesses the drug's ability to support structural repair.

  • After 4-8 weeks of diabetes/treatment, perform a standardized crush injury (forceps) on the sciatic nerve.

  • Allow recovery for 14 days.

  • Pinch Test: Anesthetize and expose nerve. Pinch nerve distal to crush site moving proximally until a reflex withdrawal is observed. Measure distance from crush site.

  • Expected Result: Regeneration distance is significantly shortened in diabetics but preserved in ZD-7155 group.[5]

Data Interpretation & Expected Outcomes[1]

The following table summarizes the quantitative benchmarks based on validated literature (e.g., Maxfield et al.).

ParameterNon-Diabetic ControlDiabetic + VehicleDiabetic + ZD-7155 (10 mg/kg)Interpretation
Motor NCV (m/s) 60 ± 248 ± 358 ± 2 Prevention of conduction slowing.
Sensory NCV (m/s) 62 ± 251 ± 360 ± 2 Protection of sensory fibers.
Endoneurial Blood Flow 18 ± 2 mL/min/100g9 ± 1 mL/min/100g17 ± 2 mL/min/100g Reversal of ischemia via AT1 blockade.
O2 Tension (mmHg) 45 ± 328 ± 242 ± 3 Restoration of oxygenation.
Regeneration Distance 100% (Baseline)74%98% Facilitation of structural repair.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment (4-8 Weeks) cluster_2 Phase 3: Analysis Step1 STZ Injection (50mg/kg) Step2 Confirm Hyperglycemia (>15 mmol/L) Step1->Step2 Step3 Daily Dosing ZD-7155 (10mg/kg) via Drinking Water Step2->Step3 Group C Only Step4 In Vivo: NCV & Blood Flow Step3->Step4 Step5 Ex Vivo: Histology/Morphometry Step4->Step5

Figure 2: Chronological workflow for evaluating ZD-7155 in a diabetic rat model.

Critical Considerations & Troubleshooting

  • Hydration Status: Diabetic rats have polyuria/polydipsia. If dosing via water, you must measure water consumption daily to ensure accurate dosing (mg/kg). If water intake fluctuates wildly, switch to oral gavage.

  • Blood Pressure: ZD-7155 is an antihypertensive.[2][6] While the goal is to study neuropathy, significant hypotension can confound blood flow results. Monitor Mean Arterial Pressure (MAP). Studies show ZD-7155 improves NCV independent of systemic blood pressure changes, but this must be controlled for.

  • Differentiation from ZD7288: Do not confuse ZD-7155 (AT1 antagonist) with ZD7288 (HCN channel blocker). ZD7288 is used to study neuropathic pain and ectopic firing, whereas ZD-7155 is used to study the vascular/metabolic causes of nerve dysfunction.

References

  • Maxfield, E. K., Love, A., Cotter, M. A., & Cameron, N. E. (1995). Nerve function and regeneration in diabetic rats: effects of ZD-7155, an AT1 receptor antagonist.[5] American Journal of Physiology-Endocrinology and Metabolism, 269(3), E530-E537.

  • Junggren, I. L., Zhao, X., Sun, X., & Hedner, T. (1996). Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat.[3] Journal of Pharmacy and Pharmacology, 48(8), 829-833.[3]

  • Cameron, N. E., & Cotter, M. A. (2002).

  • Cayman Chemical. ZD 7155 (hydrochloride)

    • [3]

Sources

Method

Application Note: ZD-7155 in Acute Lung Injury (ALI) Research

Compound: ZD-7155 (Hydrochloride) Class: High-Affinity, Non-Peptide Angiotensin II Type 1 (AT1) Receptor Antagonist Application: Pharmacological blockade of the Renin-Angiotensin System (RAS) in pulmonary inflammation an...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: ZD-7155 (Hydrochloride) Class: High-Affinity, Non-Peptide Angiotensin II Type 1 (AT1) Receptor Antagonist Application: Pharmacological blockade of the Renin-Angiotensin System (RAS) in pulmonary inflammation and fibrosis models.

Executive Summary & Scientific Rationale

Acute Lung Injury (ALI) and its severe form, ARDS, are driven by a dysregulated inflammatory response often exacerbated by the Renin-Angiotensin System (RAS). Specifically, the binding of Angiotensin II (Ang II) to the AT1 receptor triggers a cascade of vasoconstriction, pro-inflammatory cytokine release (TNF-α, IL-1β), and fibrosis.

ZD-7155 is a critical tool compound for dissecting this pathway. Unlike first-generation sartans (e.g., losartan), ZD-7155 exhibits higher potency (approx.[1] 10-fold in pressor response assays), slower dissociation rates , and a longer duration of action .

Why Choose ZD-7155 for ALI Models?
  • Mechanistic Precision: ZD-7155 provides "insurmountable" antagonism in certain physiological contexts, effectively locking the AT1 receptor in an inactive state even in the presence of high local concentrations of Ang II, which are common in injured lung tissue.

  • Pathway Shifting: By selectively blocking AT1, ZD-7155 not only inhibits the injury pathway but potentially shunts excess Ang II toward the AT2 receptor and the ACE2/Ang-(1-7)/Mas axis, which are protective, anti-inflammatory, and anti-fibrotic.

  • Structural Stability: It has been used as the co-crystallization ligand to solve the AT1 receptor structure, confirming its high-affinity binding mode (Zhang et al., 2015).

Mechanism of Action: The RAS Imbalance

In ALI (induced by LPS, sepsis, or mechanical ventilation), the lung's ACE2 levels often plummet, leading to an accumulation of Ang II. ZD-7155 intervenes by blocking the downstream effects of this accumulation.

Signaling Pathway Diagram

The following diagram illustrates the pathological RAS pathway in ALI and the specific intervention point of ZD-7155.

RAS_Pathway_ALI AngI Angiotensin I AngII Angiotensin II (Accumulates in ALI) AngI->AngII ACE AT1R AT1 Receptor (Pro-Injury) AngII->AT1R Primary Path (Pathological) AT2R AT2 Receptor (Anti-Injury) AngII->AT2R Secondary Path Ang17 Ang-(1-7) AngII->Ang17 ACE2 Out_Injury Inflammation (NF-κB, AP-1) Edema Fibrosis AT1R->Out_Injury Out_Protect Vasodilation Anti-inflammatory AT2R->Out_Protect ACE2 ACE2 (Degraded in ALI) MasR Mas Receptor Ang17->MasR MasR->Out_Protect ZD7155 ZD-7155 (Inhibitor) ZD7155->AT1R Blocks

Caption: ZD-7155 blocks the Ang II-AT1R axis, preventing NF-κB/AP-1 activation and lung injury.[2][3]

Experimental Protocol: LPS-Induced ALI Model

This protocol is derived from validated methodologies (Wang et al., 2009) and optimized for reproducibility.

A. Reagent Preparation (Critical Step)

ZD-7155 is hydrophobic and hygroscopic. Improper solubilization will lead to precipitation and inconsistent in vivo data.

  • Stock Solution (10 mM):

    • Dissolve ZD-7155 powder in 100% DMSO .

    • Note: Sonicate briefly if visible particles remain.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (For Injection):

    • Dilute the DMSO stock into sterile 0.9% Saline .

    • Target Concentration: 1 mg/mL (for 10 mg/kg dosing in mice).

    • Max DMSO Concentration: Ensure final DMSO content is <5% (ideally <1%) to avoid vehicle toxicity.

    • Alternative: If precipitation occurs upon saline addition, use 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in saline as the diluent.

B. Animal Model Setup (Mice)
  • Species: C57BL/6 mice (Male, 8-10 weeks, 20-25g).

  • Groups (n=8-10 per group):

    • Control: Saline challenge + Vehicle treatment.

    • Model (LPS): LPS challenge + Vehicle treatment.

    • Treatment (ZD-7155): LPS challenge + ZD-7155 (10 mg/kg).[3]

C. Workflow Timeline
  • T = -30 min (Pre-treatment):

    • Administer ZD-7155 (10 mg/kg) via intraperitoneal (i.p.) injection.

    • Rationale: Pre-treatment establishes receptor blockade before the cytokine storm initiates.

  • T = 0 (Induction):

    • Anesthetize mice (e.g., Ketamine/Xylazine).

    • Administer LPS (Escherichia coli O55:B5, 2 mg/kg) intratracheally (i.t.) or intranasally to induce direct lung injury.

  • T = 6 to 24 Hours (Endpoint):

    • Sacrifice animals for sample collection.

D. Key Readouts & Expected Data

To validate the efficacy of ZD-7155, assess the following markers:

Readout CategoryAssay / MethodExpected Effect of ZD-7155Mechanism
Edema Lung Wet-to-Dry (W/D) RatioReduction Reduced vascular permeability via AT1 blockade.
Histology H&E StainingImproved Score Reduced neutrophil infiltration and alveolar wall thickening.
Inflammation qPCR / ELISA (Lung homogenate)Decreased TNF-α, IL-1β, IL-6Inhibition of NF-κB nuclear translocation.
Signaling Western BlotDecreased p-NF-κB p65, p-AP-1Blockade of intracellular inflammatory cascades.
Receptor Expression Western Blot / IHCDecreased AT1R, Increased AT2RPrevention of AT1 upregulation; reflex upregulation of AT2.

Technical Considerations & Troubleshooting

Solubility vs. Stability
  • Issue: ZD-7155 may precipitate in cold saline.

  • Solution: Warm the working solution to 37°C before injection. If using high concentrations (>10 mg/kg), switch vehicle to 10% DMSO / 90% Corn Oil or use Cyclodextrin carriers.

Dosing Window
  • Therapeutic vs. Prophylactic: The protocol above is prophylactic (pre-treatment).

  • Therapeutic Potential: If testing post-injury treatment (e.g., 1 hour after LPS), increase dose frequency or dose level, as the inflammatory cascade is already active. ZD-7155's long half-life is advantageous here compared to Losartan.

Specificity Control
  • To confirm effects are AT1-mediated, consider a control group treated with PD123319 (AT2 antagonist) alongside ZD-7155.[4] If ZD-7155's protective effect is partially reversed, it suggests the protection is partly due to shunting Ang II to the AT2 receptor.

References

  • Wang, F., et al. (2009). "Angiotensin II type-1 receptor antagonist attenuates LPS-induced acute lung injury."[2] Cytokine, 48(3), 246-253.[2] (Demonstrates ZD-7155 reduction of NF-κB/AP-1 in ALI).

  • Junggren, I. L., et al. (1996). "Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat."[2] Journal of Pharmacy and Pharmacology, 48(8), 829-833.[2] (Establishes potency and pharmacokinetics).

  • Zhang, H., et al. (2015). "Structure of the Angiotensin receptor revealed by serial femtosecond crystallography."[2] Cell, 161(4), 833-844.[2] (Uses ZD-7155 to stabilize AT1R structure).

  • Maxfield, E. K., et al. (1995). "Nerve function and regeneration in diabetic rats: Effects of ZD-7155, an AT1 receptor antagonist." American Journal of Physiology-Endocrinology and Metabolism, 269(3), E530-E537.[2] (Demonstrates efficacy in vascular/nerve perfusion models).

Sources

Application

Application Note: Experimental Design for ZD-7155 Hypertension Studies

Abstract ZD-7155 (ZD7155 hydrochloride) is a potent, selective, and orally active Angiotensin II Type 1 (AT1) receptor antagonist. Unlike prototype sartans (e.g., Losartan), ZD-7155 exhibits high-affinity binding kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

ZD-7155 (ZD7155 hydrochloride) is a potent, selective, and orally active Angiotensin II Type 1 (AT1) receptor antagonist. Unlike prototype sartans (e.g., Losartan), ZD-7155 exhibits high-affinity binding kinetics that result in sustained antihypertensive efficacy, often described as "insurmountable" antagonism in functional contexts. This application note provides a rigorous experimental framework for validating the pharmacodynamics (PD) and pharmacokinetics (PK) of ZD-7155. We detail protocols for radioligand binding, ex vivo vascular reactivity, and the gold-standard in vivo assessment using radiotelemetry in Spontaneously Hypertensive Rats (SHR).

Introduction & Mechanism of Action

The Renin-Angiotensin System (RAS) is a primary regulator of blood pressure.[1] Angiotensin II (AngII), the effector peptide, causes vasoconstriction and sodium retention via the AT1 receptor.[2] ZD-7155 acts by competitively blocking this receptor.[3] However, its distinct value lies in its slow dissociation rate , which prevents AngII from overcoming the blockade even at high concentrations (insurmountability).

Signaling Pathway & Intervention

The following diagram illustrates the RAS cascade and the precise intervention point of ZD-7155.

RAS_Pathway AngT Angiotensinogen AngI Angiotensin I AngT->AngI Cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Hydrolysis ACE ACE ACE->AngII AT1R AT1 Receptor (Gq-coupled) AngII->AT1R Binding Vaso Vasoconstriction (Increased BP) AT1R->Vaso PLC/IP3/Ca2+ Aldo Aldosterone Secretion AT1R->Aldo ZD7155 ZD-7155 (Antagonist) ZD7155->AT1R Blocks

Figure 1: ZD-7155 intercepts the RAS pathway by blocking the AT1 receptor, preventing AngII-mediated vasoconstriction and aldosterone release.[2]

Pre-Clinical Validation Strategy

To scientifically validate ZD-7155, a "Self-Validating" tiered approach is required. We move from molecular affinity to systemic efficacy.

TierExperimentKey MetricCausality Check
1 In Vitro Binding

&

Does it bind the target specifically?
2 Ex Vivo Reactivity

&

Does binding translate to functional blockade?
3 In Vivo Telemetry MAP (mmHg)Does functional blockade lower BP systemically?

Protocol 1: In Vitro Radioligand Binding

Objective: Determine the affinity (


) of ZD-7155 for the AT1 receptor using Guinea Pig Adrenal Gland membranes (rich in AT1 receptors).
Materials
  • Tissue: Guinea pig adrenal cortices (homogenized).

  • Radioligand:

    
    -Angiotensin II (Specific activity: 2200 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.2% BSA, pH 7.4.
    
  • Reference: Losartan (Standard competitive antagonist).

Methodology
  • Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, add:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      -AngII (0.2 nM final).
    • 50

      
      L ZD-7155 (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 90 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity (CPM) in a gamma counter.

Data Analysis
  • Calculate specific binding (Total - Non-specific).

  • Fit data to a one-site competition model.

  • Expected Result: ZD-7155 should exhibit an

    
    , significantly more potent than Losartan (
    
    
    
    ).

Protocol 2: Ex Vivo Vascular Reactivity (Aortic Rings)

Objective: Assess the "insurmountability" of ZD-7155. A competitive antagonist (Losartan) shifts the AngII curve right.[3] An insurmountable antagonist (ZD-7155) shifts it right and depresses the maximal response (


).
Methodology
  • Isolation: Excise thoracic aorta from Sprague-Dawley rats. Clean off fat/connective tissue. Cut into 3-mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, 95%

    
    /5% 
    
    
    
    ) under 2g resting tension.
  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Viability Test: Contract with KCl (60 mM). Wash out.[4]

  • Control Curve: Generate a cumulative concentration-response curve (CCRC) to AngII (

    
     to 
    
    
    
    M). Wash out.[4]
  • Incubation: Incubate rings with ZD-7155 (e.g., 1 nM, 10 nM) or Vehicle for 30 min.

  • Test Curve: Repeat AngII CCRC in the presence of ZD-7155.

Interpretation
  • Surmountable (Losartan): Parallel rightward shift.

    
     is maintained.
    
  • Insurmountable (ZD-7155): Rightward shift with depression of

    
     . This confirms slow dissociation kinetics.
    

Protocol 3: In Vivo Radiotelemetry in SHR

Objective: Continuous, stress-free measurement of Mean Arterial Pressure (MAP) and Heart Rate (HR) to determine duration of action. Tail-cuff methods induce stress that masks the subtle PD effects of AT1 antagonists; telemetry is the mandatory standard.

Experimental Design (Graphviz Workflow)

Telemetry_Workflow Surg Surgery: Implant Transmitter (Abd. Aorta) Recov Recovery: 10-14 Days (Return of Circadian) Surg->Recov Healing Base Baseline: 48h Continuous Recording Recov->Base Stable BP Dose Dosing: ZD-7155 (Oral/IV) vs Vehicle Base->Dose Randomization Monitor Monitoring: 0-48h Post-Dose (10 min bins) Dose->Monitor PK/PD Correlation

Figure 2: Workflow for radiotelemetry study. Recovery period is critical to eliminate post-surgical stress artifacts.

Detailed Protocol
  • Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Implantation:

    • Anesthetize (Isoflurane).[4]

    • Expose abdominal aorta.[5] Insert catheter tip of the telemetry transmitter (e.g., DSI HD-S10) upstream of the iliac bifurcation.

    • Secure transmitter body in the peritoneal cavity.

  • Recovery: Allow 10-14 days. Verify return of circadian rhythm (BP high at night, low at day).

  • Dosing:

    • Group A: Vehicle (Methylcellulose).

    • Group B: ZD-7155 (1 mg/kg, Oral).

    • Group C: ZD-7155 (3 mg/kg, Oral).[6]

    • Group D: Losartan (10 mg/kg, Oral) - Positive Control.

  • Data Acquisition: Record BP, HR, and Activity every 5 minutes for 48 hours post-dose.

Data Presentation & Statistics

Summarize the peak reduction and duration of effect.

ParameterVehicleLosartan (10 mg/kg)ZD-7155 (3 mg/kg)Statistical Significance
Peak

MAP
-2

1 mmHg
-15

3 mmHg
-25

2 mmHg

vs Losartan
Time to Peak N/A4 hours4-6 hours-
Duration (>50% effect) N/A12 hours>24 hours

vs Losartan

Key Insight: ZD-7155 is expected to show significant BP reduction 24 hours post-dose (trough), whereas Losartan often returns to baseline, necessitating twice-daily dosing.

References

  • Jung, F., et al. (1994). Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats. Journal of Hypertension. Retrieved from [Link] (Contextualized via search results).

  • Hu, Z., et al. (2015). Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

Sources

Method

Pharmacological Characterization of AT1 Receptor Signaling: Cell-Based Assays Utilizing ZD-7155

Introduction & Mechanistic Basis ZD-7155 (Hydrochloride) is a potent, highly selective, and competitive antagonist of the Angiotensin II Type 1 receptor (AT1R ).[1] Historically developed for cardiovascular indications,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis

ZD-7155 (Hydrochloride) is a potent, highly selective, and competitive antagonist of the Angiotensin II Type 1 receptor (AT1R ).[1] Historically developed for cardiovascular indications, it remains a critical pharmacological tool compound due to its superior affinity (


 nM) and longer duration of action compared to prototypes like Losartan.

In cell-based assays, ZD-7155 is primarily used to:

  • Validate AT1R specificity: Differentiate between AT1 and AT2 receptor-mediated signaling.

  • Screen novel agonists: Serve as a high-affinity reference antagonist in displacement assays.

  • Study receptor kinetics: Analyze competitive antagonism dynamics in Gq-coupled GPCR pathways.

Signaling Pathway & Inhibition

The AT1 receptor couples primarily to the


 protein family. Upon activation by Angiotensin II (AngII), the 

-subunit activates Phospholipase C

(PLC

), hydrolyzing

into

and Diacylglycerol (DAG).

triggers rapid calcium release from the endoplasmic reticulum. ZD-7155 competes for the orthosteric binding pocket (interacting with Arg167, Trp84, and Tyr35), effectively silencing this cascade.

AT1_Signaling AngII Angiotensin II (Agonist) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates ZD7155 ZD-7155 (Antagonist) ZD7155->AT1R Blocks Gq Gq Protein AT1R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Readout) ER->Ca Flux

Figure 1: Mechanism of Action. ZD-7155 competitively inhibits the AT1R, preventing Gq-mediated calcium mobilization.

Material Preparation & Handling

Proper handling is critical for assay reproducibility. ZD-7155 is generally supplied as a hydrochloride salt.[2][3]

ParameterSpecificationNotes
Molecular Weight 474.99 g/mol Formula:

Primary Solvent DMSOSoluble up to ~250 mg/mL with ultrasonication.[2][3]
Secondary Solvent WaterSoluble up to ~4 mg/mL with gentle warming (less stable).
Storage (Solid) -20°CStable for >1 year if desiccated.
Storage (Solution) -80°CAliquot to avoid freeze-thaw cycles. Stable for 6 months.
Stock Solution Protocol (10 mM)
  • Weigh 4.75 mg of ZD-7155.

  • Add 1.0 mL of high-grade anhydrous DMSO.

  • Vortex and sonicate for 2–5 minutes until fully dissolved (solution should be clear/yellowish).

  • Critical: For cell assays, the final DMSO concentration must be

    
     to avoid cytotoxicity or non-specific membrane effects.
    

Protocol: Functional Calcium Mobilization Assay

This is the industry-standard method for assessing ZD-7155 potency (


) or validating AT1R expression. It utilizes a calcium-sensitive dye (e.g., Fluo-4, Calcium 5) and a kinetic plate reader (FLIPR, FDSS, or FlexStation).
Experimental Design
  • Cell Line: CHO-K1 or HEK293 stably expressing human AT1R.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (2.5 mM) is mandatory to prevent dye leakage via anion transporters.

Workflow Diagram

Assay_Workflow Seed 1. Seed Cells (Overnight) Load 2. Dye Loading (Fluo-4 + Probenecid) 37°C, 60 min Seed->Load PreInc 3. Add ZD-7155 (Antagonist) Incubate 30-60 min Load->PreInc Read 4. Kinetic Read (Baseline 10s) PreInc->Read Inject 5. Inject Agonist (AngII EC80) Read->Inject On-line addition Analyze 6. Data Analysis (IC50) Inject->Analyze

Figure 2: Functional Assay Workflow. The pre-incubation step (Node 3) is critical for equilibrium binding of ZD-7155.

Step-by-Step Methodology

Phase 1: Cell Preparation

  • Seed AT1R-expressing cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate.

  • Incubate overnight at 37°C/5%

    
     to reach 80–90% confluency.
    

Phase 2: Dye Loading

  • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium-sensitive dye (according to kit instructions).

  • Remove culture media (or use "no-wash" kit).

  • Add 100 µL Loading Buffer per well.

  • Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal gradients during reading.

Phase 3: Antagonist Pre-incubation (The ZD-7155 Step)

  • Prepare a 10-point serial dilution of ZD-7155 in Assay Buffer (0.1% BSA recommended to prevent peptide sticking).

    • Range: 10 µM down to 0.1 pM.

  • Add ZD-7155 to the cells.[4]

  • Incubate for 30–60 minutes at RT.

    • Scientific Rationale: As a competitive antagonist with high affinity, ZD-7155 requires sufficient time to reach equilibrium occupancy of the receptor before the agonist is introduced.

Phase 4: Agonist Challenge & Reading

  • Place plate in the FLIPR/Reader.[5]

  • Start reading (Ex: 488 nm, Em: 525 nm) to establish a 10-second baseline.

  • Inject Angiotensin II at a concentration equivalent to its

    
     (typically 10–30 nM).
    
  • Continue reading for 120–180 seconds.

Data Analysis
  • Calculate Max - Min RFU (Relative Fluorescence Units) for each well.

  • Normalize data:

    • 0% Inhibition = AngII (

      
      ) + Vehicle.
      
    • 100% Inhibition = Buffer only (no AngII).

  • Plot % Inhibition vs. log[ZD-7155].

  • Fit to a 4-parameter logistic equation to determine

    
    .
    
    • Expected Result: ZD-7155

      
       is typically 3–5 nM  in human AT1R systems.
      

Advanced Validation: Schild Analysis

To prove ZD-7155 acts as a competitive antagonist (rather than allosteric), perform a Schild Analysis .

  • Run complete AngII dose-response curves in the presence of fixed concentrations of ZD-7155 (e.g., 0, 1, 10, 100 nM).

  • Observe the Rightward Shift of the AngII curve without depression of the maximal response (

    
    ).
    
  • Calculate the Dose Ratio (DR) =

    
    .
    
  • Plot log(DR-1) vs. log[ZD-7155].

  • Validation: A linear regression with a slope of 1.0 confirms competitive antagonism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal/Noise Dye leakageEnsure Probenecid is fresh and at 2.5 mM.
High Variability Peptide adsorptionAdd 0.1% BSA to all AngII and ZD-7155 dilution buffers.
Incomplete Blockade Insufficient pre-incubationIncrease ZD-7155 incubation to 60 min to ensure equilibrium.
Cytotoxicity DMSO > 1%Keep final DMSO concentration < 0.5%.

References

  • Zhang, H., Unal, H., Gati, C., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 163(3), 781–793.

    • Context: Defines the crystal structure of AT1R bound to ZD-7155, detailing the specific residues (Arg167, Trp84) involved in binding.
  • Junggren, U., et al. (1996). Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology, 48(8), 829–833.

    • Context: Establishes ZD-7155 as approximately 10-fold more potent than Losartan with a longer duration of action.[6]

  • Mortlock, A.A., et al. (1993). Zeneca ZD7155: a novel, potent and orally-effective angiotensin II receptor antagonist. British Journal of Pharmacology, 109, 136P.

    • Context: The original pharmacological characteriz
  • Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.[5][7][8][9] Bio-protocol, 4(13): e1169.

    • Context: General methodology for Gq-coupled GPCR calcium flux assays utilized in the protocol design.

Sources

Application

Application Note: High-Affinity Radioligand Binding Profiling of ZD-7155

Target: Angiotensin II Type 1 Receptor (AT1R) Compound: ZD-7155 (High-Affinity, Insurmountable Antagonist)[1][2] Introduction & Pharmacological Context ZD-7155 is a potent, selective non-peptide antagonist for the Angiot...

Author: BenchChem Technical Support Team. Date: February 2026

Target: Angiotensin II Type 1 Receptor (AT1R) Compound: ZD-7155 (High-Affinity, Insurmountable Antagonist)[1][2]

Introduction & Pharmacological Context

ZD-7155 is a potent, selective non-peptide antagonist for the Angiotensin II Type 1 receptor (AT1R). Unlike surmountable antagonists (e.g., Losartan), ZD-7155 exhibits insurmountable antagonism , characterized by a depression of the maximal agonist response that cannot be restored solely by increasing agonist concentration.

From a binding assay perspective, this behavior is driven by slow dissociation kinetics (slow


). ZD-7155 binds so tightly and stably that it was the ligand of choice to facilitate the first crystal structure determination of the human AT1R (Zhang et al., 2015).

Why this protocol matters: Standard equilibrium binding protocols often underestimate the potency of slow-offset compounds. This guide details a kinetic-aware radioligand binding protocol designed to accurately capture the affinity and residence time of ZD-7155.

Mechanism of Action: The Kinetic Trap

The following diagram illustrates the competitive but kinetically distinct binding mode of ZD-7155 compared to the native ligand (Angiotensin II).

AT1_Binding_Mechanism Receptor AT1 Receptor (Unbound) Complex_Ag AT1R-AngII (Signaling Active) Receptor->Complex_Ag Fast On (kon) Complex_Ant AT1R-ZD7155 (Locked/Inactive) Receptor->Complex_Ant Fast On (kon) AngII Angiotensin II (Agonist) AngII->Receptor ZD7155 ZD-7155 (Antagonist) ZD7155->Receptor Complex_Ag->Receptor Fast Off (koff) Complex_Ant->Receptor VERY Slow Off (Insurmountable)

Caption: ZD-7155 exhibits a "slow off-rate," effectively locking the receptor in an inactive state for prolonged periods compared to the rapid turnover of the natural agonist.

Materials & Reagents

Biological Materials[1][2][3][4]
  • Receptor Source: Membranes prepared from CHO-AT1 cells or rat adrenal cortex (rich in AT1).

  • Radioligand:

    
    I-[Sar
    
    
    
    , Ile
    
    
    ]-Angiotensin II (Specific Activity ~2200 Ci/mmol).
    • Note: This analog is preferred over native AngII due to higher stability against peptidases.

Buffer Composition (Critical for Stability)

Angiotensin peptides are highly susceptible to degradation. The assay buffer must include a robust protease inhibitor cocktail.

ComponentConcentrationFunction
Tris-HCl 50 mM (pH 7.[3]4)Main buffering agent.
MgCl

5 mMPromotes high-affinity agonist binding state.
EDTA 1 mMChelates divalent cations; inhibits metalloproteases.
BSA 0.2% (w/v)Reduces non-specific binding (NSB) to plastics.
Bacitracin 0.5 mg/mLCRITICAL: Inhibits peptidases that degrade AngII.
PMSF 0.1 mMSerine protease inhibitor (add fresh).

Experimental Workflow

This protocol uses a Competition Binding format. We measure the ability of non-labeled ZD-7155 to displace the radioligand.

Assay_Workflow Prep 1. Membrane Prep (Thaw & Homogenize) Incubation 2. Equilibrium Binding (90 min @ 25°C) Prep->Incubation Add Ligands Filtration 3. Vacuum Filtration (GF/C Filters + 0.3% PEI) Incubation->Filtration Terminate Wash 4. Rapid Wash (4x Ice-Cold Buffer) Filtration->Wash Counting 5. Gamma Counting (Quantify CPM) Wash->Counting

Caption: Step-by-step workflow for the radioligand competition assay.

Detailed Protocol

Step 1: Filter Preparation (Pre-Soak)
  • Action: Soak Glass Fiber filters (Whatman GF/C) in 0.3% Polyethyleneimine (PEI) for at least 1 hour at 4°C.

  • Expert Insight: Angiotensin II is "sticky" and binds positively charged surfaces. PEI blocks these sites on the glass fiber, drastically reducing Non-Specific Binding (NSB) and improving the Signal-to-Noise ratio.

Step 2: Assay Assembly

Perform in 96-well polypropylene plates (Total Volume: 250 µL).

  • NSB Wells: Add 25 µL of 10 µM unlabeled Angiotensin II (to define non-specific binding).

  • Total Binding (TB) Wells: Add 25 µL of Assay Buffer.

  • Test Wells: Add 25 µL of ZD-7155 serial dilutions (

    
     M to 
    
    
    
    M).
  • Radioligand: Add 25 µL of

    
    I-[Sar
    
    
    
    , Ile
    
    
    ]-AngII (Final concentration: 0.1 - 0.2 nM).
  • Receptor: Initiate reaction by adding 200 µL of membrane suspension (5–20 µg protein/well).

Step 3: Incubation (The Kinetic Variable)
  • Standard Equilibrium: Incubate at 25°C for 90 minutes .

  • Expert Insight: For ZD-7155, a 30-minute incubation is insufficient. Due to its slow association/dissociation dynamics, equilibrium requires 60–90 minutes. Short incubations will result in an artificially high

    
     (lower apparent affinity).
    
Step 4: Termination
  • Use a cell harvester (e.g., Brandel or PerkinElmer).[4]

  • Rapidly filter the reaction mix through the PEI-soaked filters.

  • Wash filters 4 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Note: Ice-cold buffer prevents the "off-rate" from occurring during the wash step, preserving the bound complex.

Step 5: Detection
  • Dry filters (if using scintillant pads) or transfer to tubes.

  • Count radioactivity using a Gamma Counter (for

    
    I) or Liquid Scintillation Counter.
    

Data Analysis & Validation

Calculation

Convert CPM (Counts Per Minute) to Specific Binding:


[4]

Fit data to a one-site competitive binding model (Four-Parameter Logistic) to determine


:


Calculate the Inhibition Constant (


) using the Cheng-Prusoff equation:


(Where

is the affinity of the radioligand, determined via Saturation Binding).
Self-Validating Criteria

A successful assay must meet these metrics:

  • Specific Binding: Must be >80% of Total Binding (i.e., NSB < 20%).

  • Hill Slope: For ZD-7155, the slope should be close to -1.0.

    • Troubleshooting: A slope significantly shallower than -1.0 (e.g., -0.7) often indicates non-equilibrium conditions . If observed, increase incubation time to 120 minutes.

  • Replicate Variance: CV% between replicates should be <10%.

References

  • Zhang, H., Unal, H., Gati, C., et al. (2015).[5] Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844.

    • Context: Establishes ZD-7155 as the ligand used to stabilize AT1R for crystalliz
  • Morsing, P., et al. (1999). Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion.[6] Hypertension, 33(6).[5][7][8][9]

    • Context: Validates the biological potency and antagonism mechanism.
  • Gifford Bioscience. Radioligand Binding Assay Protocol.

    • Context: General methodology for filtr
  • Vauquelin, G., et al. (2002). New insights in insurmountable antagonism. Fundamental & Clinical Pharmacology.

    • Context: Explains the kinetic theory behind insurmountable antagonists like ZD-7155.

Sources

Technical Notes & Optimization

Troubleshooting

ZD-7155 Technical Support Center: Troubleshooting &amp; FAQ

Welcome to the ZD-7155 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ZD-7155 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving ZD-7155, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist.[1] This document is structured to address common challenges and questions that may arise during your research, ensuring the integrity and success of your experiments.

Section 1: Understanding ZD-7155 - Mechanism of Action

ZD-7155 is a competitive antagonist of the angiotensin II type 1 (AT₁) receptor. It exerts its effects by binding to the AT₁ receptor and preventing angiotensin II from binding and activating its downstream signaling pathways. This blockade leads to the inhibition of physiological responses mediated by AT₁ receptor activation, such as vasoconstriction and aldosterone secretion, resulting in a decrease in blood pressure.[1][2]

Below is a simplified diagram illustrating the mechanism of action of ZD-7155.

ZD7155_Mechanism AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Signaling Downstream Signaling (e.g., Vasoconstriction) AT1R->Signaling Initiates ZD7155 ZD-7155 ZD7155->AT1R Competitively Binds & Blocks

Caption: Mechanism of ZD-7155 as a competitive antagonist of the AT1 receptor.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of ZD-7155 in various experimental settings.

Solubility and Stock Solution Preparation

Question: I am having trouble dissolving ZD-7155 hydrochloride. What is the recommended solvent and procedure?

Answer:

Proper dissolution of ZD-7155 hydrochloride is critical for accurate and reproducible experimental results. Solubility issues are a common hurdle.

  • For in vitro experiments: The recommended solvent is Dimethyl Sulfoxide (DMSO).[3] ZD-7155 hydrochloride is soluble in DMSO at a concentration of 250 mg/mL (526.33 mM).[3] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[3] Gentle warming and sonication can aid in dissolution.[3] For aqueous-based assays, it is soluble in water up to 10 mM with gentle warming.

  • For in vivo experiments: Preparing a stable and biocompatible formulation is key. Several protocols can be used:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 2.08 mg/mL.[3]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline): This is another option for achieving a clear solution with a solubility of at least 2.08 mg/mL.[3]

    • 10% DMSO, 90% Corn Oil: This can also be used, but caution is advised for long-term dosing studies exceeding half a month.[3][4]

Troubleshooting Flowchart for Solubility Issues:

Solubility_Troubleshooting Start Start: ZD-7155 Precipitation or Incomplete Dissolution Check_Solvent Is the solvent appropriate for the application? (e.g., DMSO for in vitro, specific formulation for in vivo) Start->Check_Solvent Use_Anhydrous_DMSO Use fresh, anhydrous DMSO. Check_Solvent->Use_Anhydrous_DMSO No Check_Concentration Is the target concentration within the reported solubility limits? Check_Solvent->Check_Concentration Yes Use_Anhydrous_DMSO->Check_Concentration Reduce_Concentration Reduce the concentration. Check_Concentration->Reduce_Concentration No Aid_Dissolution Have you tried aiding dissolution? Check_Concentration->Aid_Dissolution Yes Reduce_Concentration->Aid_Dissolution Apply_Heat_Sonication Gently warm (up to 60°C for aqueous solutions) and/or sonicate. Aid_Dissolution->Apply_Heat_Sonication No Consult_Protocol For in vivo, are you following a validated formulation protocol? Aid_Dissolution->Consult_Protocol Yes Apply_Heat_Sonication->Consult_Protocol Failure Still Issues: Contact Technical Support Apply_Heat_Sonication->Failure Still Issues Follow_Protocol Strictly follow the step-by-step addition of solvents. Consult_Protocol->Follow_Protocol No Success Success: Clear Solution Consult_Protocol->Success Yes Follow_Protocol->Success

Caption: Decision tree for troubleshooting ZD-7155 solubility problems.

Table 1: Solubility of ZD-7155 Hydrochloride

Solvent/FormulationMaximum SolubilityApplicationReference
DMSO250 mg/mL (526.33 mM)In Vitro Stock[3]
Water10 mM (with gentle warming)In Vitro Aqueous Assays
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.38 mM)In Vivo[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.38 mM)In Vivo[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.38 mM)In Vivo[4]
Storage and Stability

Question: How should I store my ZD-7155 hydrochloride stock solution to ensure its stability?

Answer:

The stability of your ZD-7155 stock solution is paramount for the consistency of your results.

  • Solid Form: Store the solid compound at 4°C, desiccated and sealed away from moisture.

  • Stock Solutions:

    • In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

    • It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • If you prepare a stock solution in water, it should be filter-sterilized using a 0.22 µm filter before use.[3]

Experimental Design and Dosing

Question: What is a good starting concentration for my in vitro experiments?

Answer:

The optimal concentration of ZD-7155 will depend on the specific cell type and assay. However, based on its known potency, here are some guidelines:

  • IC₅₀ Values: ZD-7155 displaces [¹²⁵I]-angiotensin II binding with an IC₅₀ value of 3.8 nM in guinea pig adrenal gland membranes. For inhibiting angiotensin II-induced responses in cell-based assays, IC₅₀ values are typically in the low nanomolar range (e.g., 3 to 4 nM).[5]

  • Starting Concentration Range: A good starting point for dose-response experiments would be to use a range spanning from 0.1 nM to 1 µM.

Question: What are the recommended doses for in vivo studies in rats?

Answer:

In vivo dosing can vary based on the animal model and administration route.

  • Intravenous Administration: In conscious Sprague-Dawley rats, a bolus dose of 1.082 µmol/kg has been shown to suppress the angiotensin II-induced pressor response for approximately 24 hours.[3]

  • Oral Administration: In two-kidney, one-clip Goldblatt hypertensive rats, oral administration of 3 mg/kg resulted in a sustained lowering of blood pressure for up to 48 hours.[2]

ZD-7155 is reported to be approximately ten times more potent than losartan in suppressing the angiotensin II-induced pressor response in conscious rats.[3]

Off-Target Effects and Selectivity

Question: How selective is ZD-7155 for the AT₁ receptor? Should I be concerned about off-target effects?

Answer:

ZD-7155 is described as a potent and selective antagonist for the angiotensin II type 1 (AT₁) receptor. However, as with any pharmacological agent, the potential for off-target effects increases with concentration.[6]

  • To minimize off-target effects:

    • Use the lowest effective concentration of ZD-7155 in your experiments.

    • Include appropriate controls, such as a vehicle control and, if possible, a structurally related but inactive compound.

    • Consider using a second, structurally different AT₁ receptor antagonist to confirm that the observed effects are indeed mediated by AT₁ receptor blockade.

Crystallography and Structural Studies

Question: I am using ZD-7155 for co-crystallization with the AT₁ receptor. Are there any known challenges?

Answer:

The crystal structure of the human AT₁ receptor in complex with ZD-7155 has been successfully determined.[5][7] However, obtaining high-quality crystals of GPCRs like the AT₁ receptor can be challenging.[5] The published structure was achieved using serial femtosecond crystallography with microcrystals grown in a lipidic cubic phase.[5]

Key interactions between ZD-7155 and the AT₁ receptor involve residues in transmembrane helices I, II, III, and VII, as well as the extracellular loop 2 (ECL2).[5][8] Specifically, Arg167 in ECL2, Tyr35 in TM1, and Trp84 in TM2 have been identified as critical for binding.[8]

Section 3: Experimental Protocols

In Vitro Antagonist Dose-Response Assay

This protocol provides a general framework for assessing the antagonistic activity of ZD-7155 in a cell-based assay.

  • Cell Culture: Culture cells expressing the AT₁ receptor to an appropriate confluence in a suitable plate format (e.g., 96-well plate).

  • Pre-incubation with ZD-7155:

    • Prepare serial dilutions of ZD-7155 in assay buffer.

    • Remove the culture medium and add the ZD-7155 dilutions to the cells.

    • Incubate for 1 hour at 37°C.[5]

  • Stimulation with Angiotensin II:

    • Add a fixed concentration of angiotensin II (e.g., 100 nM) to the wells.[5]

    • Incubate for the appropriate time to elicit a measurable response (e.g., calcium mobilization, IP-One accumulation).

  • Detection: Measure the cellular response using a suitable detection method.

  • Data Analysis: Plot the response as a function of the ZD-7155 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for In Vitro Antagonist Assay:

in_vitro_workflow Start Start: Plate AT1R-expressing cells Preincubation Pre-incubate with varying concentrations of ZD-7155 (1 hour) Start->Preincubation Stimulation Stimulate with a fixed concentration of Angiotensin II Preincubation->Stimulation Detection Measure downstream signaling response (e.g., Calcium flux, IP-One) Stimulation->Detection Analysis Calculate IC50 value Detection->Analysis End End: Determine antagonist potency Analysis->End

Caption: A typical workflow for an in vitro ZD-7155 antagonist assay.

References

  • Wong, P. C., Hart, S. D., Chiu, A. T., Herblin, W. F., Carini, D. J., Smith, R. D., ... & Timmermans, P. B. (1998). Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats. Journal of hypertension, 16(1), 107-115.
  • Zhang, H., Unal, H., Gati, C., Han, G. W., Liu, W., Zatsepin, N. A., ... & Stevens, R. C. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844.
  • Wagner, J., Megerle, A., Gess, B., Fiebeler, A., Kurtz, A., & Krämer, B. K. (1996). Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats. Journal of the American Society of Nephrology, 7(11), 2238-2246.
  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844.
  • Wingler, K., & Schmidt, H. H. (2013). Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism. Basic & clinical pharmacology & toxicology, 113(3), 153-162.
  • Wingler, K., & Schmidt, H. H. (2015). Structural insights into ligand recognition and activation of angiotensin receptors. Trends in pharmacological sciences, 36(11), 743-753.
  • ResearchGate. (n.d.). Bar graph illustrating the binding free energy of ten best fit candidates along with the reference cocrystallized ligand, ZD7155 in complex with AT1 receptor. Retrieved from [Link]

  • Kellici, T. F., Tzakos, A. G., & Mavromoustakos, T. (2018). Angiotensin II Type 1 Receptor Homology Models: A Comparison Between In Silico and the Crystal Structures. In Methods in Molecular Biology (pp. 485-502). Humana Press, New York, NY.
  • DESY Photon Science. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted homology model of the angiotensin II type 1 receptor (deep blue) with compound EXP3174 docked (cyan) superimposed with the crystal structure of AT1 (orange) co-crystallized with ZD7155 (white). Retrieved from [Link]

  • Rees, D. C. (2024). Problems – and Answers – in Macromolecular Crystallography. Caltech.
  • Lettow, M., et al. (2024). Continuous manufacturing of lentiviral vectors using a stable producer cell line in a fixed-bed bioreactor. Molecular Therapy - Methods & Clinical Development, 33, 101209.
  • de Gasparo, M., & G, G. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 25(18), 4234.
  • Steckelings, U. M., et al. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. Biochemical Pharmacology, 216, 115793.
  • Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles. Journal of medicinal chemistry, 39(2), 323-338.
  • Massive Bio. (2026). Off Target Effect. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing ZD-7155 for Cell Culture

Topic: Angiotensin II Type 1 (AT1) Receptor Antagonism Introduction: The "Goldilocks" Challenge of ZD-7155 Welcome to the technical support hub for ZD-7155 (also known as ZD-7155 hydrochloride). You are likely here becau...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Angiotensin II Type 1 (AT1) Receptor Antagonism

Introduction: The "Goldilocks" Challenge of ZD-7155

Welcome to the technical support hub for ZD-7155 (also known as ZD-7155 hydrochloride). You are likely here because you are investigating the Renin-Angiotensin System (RAS) and need to block the AT1 receptor with high specificity.

ZD-7155 is a potent, competitive, non-peptide antagonist of the AT1 receptor. Unlike first-generation "sartans" (e.g., Losartan), ZD-7155 exhibits nanomolar potency (IC50


 3.8 nM) and a slow dissociation rate, making it a powerful tool for long-term inhibition studies. However, its high potency creates a "Goldilocks" problem: too little fails to compete with Angiotensin II (AngII), while too much induces off-target effects or solubility issues.

This guide replaces generic protocols with a causal, troubleshooting-first approach to finding your optimal concentration.

Part 1: Preparation & Stability (The Foundation)

Before treating cells, you must ensure the compound is bioactive. ZD-7155 is hydrophobic; improper handling leads to "silent" precipitation where the drug never reaches the receptor.

FAQ: Reconstitution & Storage

Q: Why is my ZD-7155 precipitating in cell culture media? A: ZD-7155 is highly soluble in DMSO (~250 mg/mL) but has poor aqueous solubility (~4 mg/mL). If you spike a high-concentration DMSO stock directly into a cold, serum-free medium, it may "crash out."

  • The Fix: Create an intermediate dilution. Dilute your 10 mM stock 1:10 in media with serum (or BSA) first, vortex, and then dilute to the final concentration. The proteins help solubilize the hydrophobic drug.

Q: What is the maximum DMSO concentration my cells can tolerate? A: Keep final DMSO concentration


.
  • Example: If you need 1 µM ZD-7155, do not add 1 µL of 1 mM stock directly to 1 mL media (0.1% DMSO). Instead, make a 1000x stock (1 mM) and dilute, or better, use a serial dilution scheme to keep DMSO negligible.

Q: How stable is the stock solution? A:

  • Powder: Store desiccated at +4°C.

  • DMSO Stock: Store at -20°C or -80°C. Stable for ~6 months. Avoid freeze-thaw cycles; aliquot into single-use vials.

Part 2: Optimization Logic (The Experiment)

You cannot pick a single concentration from a paper. Because ZD-7155 is a competitive antagonist , its required concentration depends entirely on the concentration of the agonist (Angiotensin II) you are using.

The Schild Ratio Principle

If you use a physiological dose of AngII (1 nM), a low dose of ZD-7155 (10 nM) is sufficient. If you use a supraphysiological challenge (100 nM - 1 µM AngII), you must scale ZD-7155 accordingly.

Recommended Concentration Range
ParameterValue / RangeNotes
Binding IC50 3.0 – 4.0 nMBased on radioligand displacement [1, 2].
Functional IC50 10 – 100 nMDepends on AngII concentration.
Starting Screen 0.1 nM – 1.0 µMLog-scale dose response (e.g., 0.1, 1, 10, 100, 1000 nM).
Pre-incubation 30 – 60 minsCritical. Allow ZD-7155 to occupy the receptor before adding AngII.
Workflow Visualization

The following diagram outlines the critical timing for a functional calcium flux or phosphorylation assay.

ExperimentalWorkflow Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (Keep DMSO constant) Stock->Dilution 1:1000 steps PreInc Pre-Incubation (ZD-7155 alone, 30-60m) Dilution->PreInc Add to media Seed Cell Seeding (Serum Starve 12-24h) Seed->PreInc Remove serum Challenge Agonist Challenge (Add AngII) PreInc->Challenge Do NOT wash Readout Readout (Ca2+ Flux / p-ERK) Challenge->Readout Immediate (Ca2+) or 5-10m (ERK)

Caption: Step-by-step workflow for competitive antagonism assays. Note the critical serum starvation step to remove endogenous growth factors.

Part 3: Troubleshooting Biological Variance

Mechanistic Insight

ZD-7155 works by binding to the AT1 receptor, preventing the Gq-protein coupling that leads to Phospholipase C (PLC) activation and Calcium release. If your assay fails, the breakage usually occurs at the receptor interface.

MechanismOfAction AngII Angiotensin II (Agonist) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates ZD ZD-7155 (Antagonist) ZD->AT1R BLOCKS (Competitive) Gq Gq Protein AT1R->Gq Signaling PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (Intracellular) IP3->Ca Physiological Response

Caption: ZD-7155 competitively occupies the orthosteric pocket of the AT1 receptor, preventing Gq-mediated calcium signaling.

Troubleshooting Guide

Issue 1: "I see no inhibition of AngII signaling, even at 1 µM."

  • Cause A (Serum Interference): ZD-7155, like many lipophilic drugs, binds to Albumin (BSA/FBS). If you run the assay in 10% FBS, the "free" drug concentration is fractionally lower than calculated.

    • Fix: Perform the assay in 0.1% BSA or serum-free media.

  • Cause B (Receptor Internalization): If cells were exposed to AngII previously (even trace amounts in serum), AT1 receptors may have internalized.

    • Fix: Starve cells for 24 hours prior to the experiment to reset receptor surface density.

Issue 2: "My cells are dying in the ZD-7155 treated wells."

  • Cause: DMSO toxicity or off-target effects.

  • Fix: Check your vehicle control (DMSO only). If DMSO > 0.1%, dilute further.[1] If DMSO is low, you may be seeing "inverse agonist" effects in sensitive cell lines; reduce concentration to the nanomolar range (1-10 nM).

Issue 3: "The inhibition is partial (plateau at 50%)."

  • Cause: You may be observing AT2 receptor activity. ZD-7155 is AT1 selective.[][3]

  • Fix: Verify if your readout (e.g., ERK phosphorylation) is being driven by AT2 or transactivation of EGFR. Co-treat with an AT2 antagonist (e.g., PD123319) to confirm AT1 specificity.

Part 4: Data Analysis & Expected Results

When plotting your results, you should expect a rightward shift in the Angiotensin II dose-response curve.

Table: Expected IC50 Values in Functional Assays

Cell TypeAssay TypeAgonist (AngII) DoseExpected ZD-7155 IC50Ref
Adrenal Membranes Radioligand BindingN/A (Displacement)3.8 nM[1]
Mesangial Cells Ca2+ Flux100 nM~10 - 50 nM[2]
VSMC (Vascular Smooth Muscle) Vasoconstriction10 nM~5 - 10 nM[3]

References

  • Oldham, A. A., et al. (1993). "Zeneca ZD7155: a novel, potent and orally-effective angiotensin II receptor antagonist."[3] British Journal of Pharmacology, 109, P136.[3]

  • Junggren, U., et al. (1996).[4][5] "Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat." Journal of Pharmacy and Pharmacology, 48(8), 829–833.

  • Zhang, H., et al. (2015). "Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography." Cell, 161(4), 833-844. (Detailed structural analysis of ZD-7155 binding mode).

Sources

Troubleshooting

Technical Support Center: ZD-7155 In Vivo Efficacy

Status: Operational | Ticket: #ZD7155-IVO | Agent: Senior Application Scientist Diagnostic Triage: Start Here Welcome to the ZD-7155 technical support portal. As an Angiotensin II Type 1 (AT1) receptor antagonist, ZD-715...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #ZD7155-IVO | Agent: Senior Application Scientist

Diagnostic Triage: Start Here

Welcome to the ZD-7155 technical support portal. As an Angiotensin II Type 1 (AT1) receptor antagonist, ZD-7155 is a high-potency tool compound. However, in vivo efficacy is frequently compromised not by the molecule's failure, but by disconnects in formulation , model selection , or hemodynamic monitoring .

Use this decision matrix to identify your failure mode before proceeding to the detailed protocols.

TroubleshootingLogic Start ISSUE: No Significant BP Reduction Observed CheckModel 1. Is the Model Renin-Dependent? Start->CheckModel CheckAdmin 2. Administration Route/State? CheckModel->CheckAdmin Yes (SHR/2K1C) WrongModel ERROR: ZD-7155 is ineffective in low-renin models. Switch to SHR or infuse AngII. CheckModel->WrongModel No (Salt-Sensitive/Normal) CheckForm 3. Formulation Check CheckAdmin->CheckForm Conscious/Telemetry AnesthesiaIssue ERROR: Anesthesia masks hemodynamic reflex. Use telemetry or catheter. CheckAdmin->AnesthesiaIssue Anesthetized Soluble Soluble CheckForm->Soluble Clear Solution Precip ERROR: Poor Bioavailability. Adjust pH or Co-solvent. CheckForm->Precip Precipitate/Cloudy PK_Issue Action: Run Plasma Exposure Study Soluble->PK_Issue Suspect PK/Metabolism

Figure 1: Diagnostic logic flow for investigating lack of in vivo efficacy with ZD-7155.

Formulation & Solubility Protocols

The Issue: ZD-7155 (HCl salt) has moderate water solubility (~4 mg/mL), but it can crash out in physiological buffers (PBS) or at high concentrations required for oral gavage or osmotic pumps.

The Fix: Do not rely on simple saline for doses >3 mg/kg. Use the following validated vehicle systems.

Vehicle Compatibility Table
Dosing RouteConcentration TargetRecommended VehiclePreparation Notes
IV Bolus 0.1 – 1.0 mg/mLSaline (0.9% NaCl) Warm to 37°C. If cloudy, add 1-2 drops of 1N HCl to solubilize, then back-titrate carefully to pH 5.5-6.0.
Oral (PO) 1.0 – 5.0 mg/mL10% DMSO + 90% Corn Oil Dissolve in DMSO first. Add oil slowly with vortexing. Critical: Do not use water/saline for PO if dose >3mg/kg to avoid stomach precipitation.
Osmotic Pump >10 mg/mL50% DMSO / 50% Water High solubility required for low pump flow rates. Ensure pump membrane compatibility with DMSO.
Step-by-Step Solubilization (Standard IV Protocol)
  • Weigh ZD-7155 hydrochloride.

  • Add 10% of final volume as pure sterile water. Vortex.

  • If particles remain, sonicate at 40°C for 5 minutes.

  • Add remaining 90% volume as Saline.

  • Filter Sterilize: Use a 0.22 µm PVDF filter. Note: Nylon filters may bind the drug.

Experimental Design & Model Validation

The Issue: Researchers often test ZD-7155 in normotensive rats or low-renin models (e.g., DOCA-salt rats) where AT1 blockade has minimal physiological impact.

The Fix: You must validate the system using a Renin-Angiotensin System (RAS) Challenge .

Protocol: The Angiotensin II Challenge (The "Gold Standard" QC)

Before running a chronic efficacy study, verify your compound and your animal model using this acute challenge.

  • Animal: Conscious Sprague-Dawley Rat (catheterized) or Anesthetized (Inactin/Thiobutabarbital preferred over Isoflurane).

  • Baseline: Establish stable Mean Arterial Pressure (MAP) for 20 mins.

  • Agonist Challenge: Inject Angiotensin II (AngII) at 0.1 µg/kg (IV bolus).

    • Expected Result: Immediate MAP spike (+30-50 mmHg).

  • Intervention: Administer ZD-7155 (IV, 0.5 mg/kg or ~1 µmol/kg).

  • Re-Challenge: Wait 15 minutes. Inject AngII (0.1 µg/kg) again.

    • Success Criteria: The pressor response to AngII is completely abolished or blunted by >80%.

Mechanism of Action Visualization

Understanding where ZD-7155 acts is crucial for interpreting data. It does not lower BP if the BP is driven by volume overload (Aldosterone/Salt) rather than vasoconstriction.

MOA Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin Renin->Angiotensinogen AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor (Vasoconstriction) AngII->AT1R AT2R AT2 Receptor (Vasodilation) AngII->AT2R ZD7155 ZD-7155 (Inhibitor) ZD7155->AT1R BLOCKS

Figure 2: ZD-7155 selectively blocks the AT1 receptor, preventing vasoconstriction without inhibiting ACE or AT2 receptors.

Frequently Asked Questions (FAQs)

Q1: I see a drop in BP, but it recovers within 2 hours. Is ZD-7155 unstable?

  • Answer: Unlikely. ZD-7155 is reported to have a long duration of action (>24 hours) in conscious rats following a single IV bolus [1].[1] If you see rapid recovery, check:

    • Metabolism: Are you using a species with high hepatic clearance for this specific scaffold (e.g., certain mouse strains vs. rats)?

    • Compensatory Mechanisms: In conscious animals, the sympathetic nervous system may compensate for the drop in pressure (reflex tachycardia). Check Heart Rate (HR) data; if HR spikes as BP falls, the drug is working, but the animal is compensating.

Q2: Can I use Isoflurane anesthesia for these studies?

  • Answer: Avoid if possible. Isoflurane is a vasodilator and dampens the sympathetic tone. It lowers the baseline BP, making it difficult to detect the hypotensive effect of ZD-7155.

    • Recommendation: Use conscious telemetry (DSI implants) or Inactin (Thiobutabarbital) anesthesia, which preserves autonomic reflexes better than volatile anesthetics.

Q3: How does ZD-7155 compare to Losartan?

  • Answer: ZD-7155 is approximately 10x more potent than Losartan and exhibits a slower dissociation rate from the receptor, leading to "insurmountable" antagonism in some assays [2]. If you are switching from Losartan, reduce your molar dose by one log step initially.

Q4: My oral (gavage) results are highly variable. Why?

  • Answer: This is a classic issue with charged molecules (HCl salts). Absorption is pH-dependent.

    • Troubleshoot: Ensure the animals are fasted for 4-6 hours prior to dosing to standardize gastric pH.

    • Troubleshoot: Switch to the DMSO/Corn Oil vehicle to improve lipophilicity and gastric transit consistency.

References

  • Junggren, I. L., et al. (1996). Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology, 48(8), 829–833.

  • Oldham, A. A., et al. (1993). Zeneca ZD7155: a novel, potent and orally-effective angiotensin II receptor antagonist. British Journal of Pharmacology, 109, P136.

  • Morsing, P. (1999). Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression.[2] American Journal of Physiology-Renal Physiology, 277(1).

Sources

Optimization

Technical Support Center: ZD-7155 Selectivity &amp; Off-Target Mitigation

The following technical guide addresses the off-target effects and experimental considerations for ZD-7155 (also known as ZD7155), a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist. Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the off-target effects and experimental considerations for ZD-7155 (also known as ZD7155), a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist.

Senior Application Scientist Desk Subject: Troubleshooting Off-Target & Pleiotropic Effects of ZD-7155 in Preclinical Models

Executive Summary: The "Selectivity Paradox"

ZD-7155 is widely utilized as a "gold standard" pharmacological tool for isolating AT1 receptor function due to its high affinity (IC₅₀ ≈ 3.8 nM) and slow dissociation rate. However, researchers often encounter unexpected phenotypes not because the drug binds random targets, but because of Systemic Target Redirection .

By completely blocking AT1, ZD-7155 disrupts the negative feedback loop on renin secretion. This causes a massive surge in unbound Angiotensin II (AngII), which is then forced to signal exclusively through the AT2 receptor and Mas receptor pathways. In complex biological systems, what appears to be an "off-target" drug effect is often a physiological "on-target" overstimulation of the unblocked alternative pathways.

Critical Troubleshooting Guides (FAQ)

Q1: I am observing anti-proliferative effects in my cell line that persist even in AT1-knockout controls. Is ZD-7155 binding a secondary target?

Diagnosis: Likely PPAR-γ Partial Agonism (Class Effect). Technical Insight: ZD-7155 shares the biphenyl-tetrazole scaffold common to the "sartan" class of drugs (e.g., candesartan, telmisartan). While ZD-7155 is optimized for AT1 blockade, this scaffold has inherent structural affinity for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) ligand-binding domain. Mechanism: High concentrations (>10 µM) of biphenyl-tetrazoles can induce PPAR-γ translocation, driving metabolic and anti-proliferative gene expression independent of the Renin-Angiotensin System (RAS). Action Plan:

  • Dose Titration: Ensure you are working near the IC₅₀ (3-10 nM). Effects observed only at >10 µM are likely off-target scaffold interactions.

  • Antagonist Control: Co-treat with a specific PPAR-γ antagonist like GW9662 to see if the "off-target" effect is abolished.

Q2: My in vivo cardiovascular data shows a "rebound" vasodilation that contradicts pure AT1 blockade. Why?

Diagnosis: AT2 Receptor Spillover (The "AngII Shunt"). Technical Insight: ZD-7155 blocks the AT1 receptor, which normally suppresses renin release. With this brake removed, plasma AngII levels spike (up to 10-fold). Since AT1 is blocked, this excess AngII floods the AT2 receptors , which mediate vasodilation and apoptosis—functionally opposing AT1. Differentiation: This is not a molecular off-target of ZD-7155, but a systemic consequence. Action Plan:

  • Dual Blockade Protocol: To prove the effect is AT2-mediated, repeat the experiment with ZD-7155 plus an AT2 antagonist (e.g., PD123319 ). If the unexpected vasodilation disappears, it was an AT2 spillover effect.

Q3: We are using ZD-7155 for structural biology/crystallography. Does it induce non-physiological conformations?

Diagnosis: Conformational Locking. Technical Insight: ZD-7155 is preferred for crystallography (e.g., resolving the human AT1R structure) because it stabilizes the receptor in an inactive state more rigidly than peptide antagonists. Implication: While excellent for imaging, this "locked" conformation may not fully recapitulate the dynamic "flickering" of the receptor seen with weaker antagonists like losartan. Data derived from ZD-7155-bound structures should be interpreted as a "deep inactive" state.

Visualizing the "Angiotensin Spillover" Effect

The following diagram illustrates how ZD-7155 blockade inadvertently activates the AT2 pathway, a common source of misinterpreted data.

RAS_Spillover cluster_Receptors Receptor Targets Renin Renin Release AngII Angiotensin II (Ligand Surge) Renin->AngII Generates AT1 AT1 Receptor (Vasoconstriction) AngII->AT1 Blocked Binding AT2 AT2 Receptor (Vasodilation/Apoptosis) AngII->AT2 Hyper-Stimulation (Spillover) AT1->Renin Negative Feedback (Loss of feedback leads to surge) ZD7155 ZD-7155 (Inhibitor) ZD7155->AT1 High Affinity Blockade (IC50 ~3.8 nM)

Caption: ZD-7155 blocks AT1-mediated negative feedback on Renin, causing an Angiotensin II surge that hyper-stimulates the unblocked AT2 receptor.

Comparative Pharmacology & Selectivity Data

Use this table to benchmark ZD-7155 against other ARBs to determine if your observed effects are consistent with its potency profile.

ParameterZD-7155LosartanCandesartanTechnical Note
AT1 Affinity (IC₅₀) 3.8 nM ~20-50 nM~1-3 nMZD-7155 is ~10x more potent than Losartan.
AT1 vs AT2 Selectivity >10,000-fold ~1,000-fold>10,000-foldHighly selective; direct AT2 binding is negligible.
In Vivo Duration >24 Hours 6-9 Hours>24 Hours"Insurmountable" antagonism due to slow dissociation.
PPAR-γ Activation Potential (Weak) NegligibleWeak Partial AgonistTelmisartan is the strongest PPAR-γ agonist in this class.
Active Metabolites None reportedEXP3174Active formZD-7155 is active per se; does not require hepatic conversion.

Protocol: Validating "Off-Target" Metabolic Effects

If you suspect ZD-7155 is affecting cellular metabolism (e.g., glucose uptake, lipid accumulation) independent of AT1, use this exclusion protocol.

Objective

To distinguish between AT1-mediated metabolic changes and off-target PPAR-γ activation.

Materials
  • Cell Line: 3T3-L1 Adipocytes or relevant primary culture.

  • Compound A: ZD-7155 (Test compound).[1][2][3][4][5]

  • Compound B: GW9662 (Selective PPAR-γ antagonist).

  • Compound C: Angiotensin II (AT1 agonist).[6]

Step-by-Step Methodology
  • Baseline Setup: Serum-starve cells for 24 hours to reduce background RAS activity.

  • Treatment Groups:

    • Group 1 (Control): Vehicle only.

    • Group 2 (AT1 Block): ZD-7155 (100 nM) + AngII (100 nM).

    • Group 3 (Off-Target Probe): ZD-7155 High Dose (10 µM) without AngII.

    • Group 4 (Rescue): ZD-7155 High Dose (10 µM) + GW9662 (10 µM).

  • Readout: Measure mRNA expression of PPAR-γ target genes (e.g., aP2, CD36, Adiponectin) via qPCR after 24 hours.

  • Interpretation:

    • If Group 3 shows elevated CD36/aP2 compared to Control, ZD-7155 has off-target PPAR-γ activity at high doses.

    • If Group 4 reduces this expression back to baseline, the effect is confirmed as PPAR-γ mediated.

References

  • Junggren, I. L., et al. (1996).[1] "Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat." Journal of Pharmacy and Pharmacology.

  • Zhang, H., et al. (2015). "Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography." Cell.

  • Benson, S. C., et al. (2004). "Identification of Telmisartan as a Unique Angiotensin II Receptor Antagonist with Selective PPARγ-Modulating Activity." Hypertension.[1][3][6][7][8][9]

  • Oldham, A. A., et al. (1993). "Zeneca ZD7155: a novel, potent and orally-effective angiotensin II receptor antagonist." British Journal of Pharmacology.

Sources

Troubleshooting

Technical Support Center: ZD-7155 Solubility &amp; Handling Guide

Executive Summary: The "Crash-Out" Phenomenon Researchers frequently encounter immediate precipitation ("crashing out") when diluting ZD-7155 (Hydrochloride) from organic stock solutions (DMSO) into aqueous buffers like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crash-Out" Phenomenon

Researchers frequently encounter immediate precipitation ("crashing out") when diluting ZD-7155 (Hydrochloride) from organic stock solutions (DMSO) into aqueous buffers like PBS or DMEM.

The Root Cause: ZD-7155 is a non-peptide Angiotensin II type 1 (AT1) receptor antagonist containing a lipophilic naphthyridine core and an acidic tetrazole ring. While supplied as a hydrochloride salt to improve initial stability, the compound remains inherently hydrophobic.

  • Solvent Shock: Rapid dilution from DMSO (dielectric constant

    
    ) to water (
    
    
    
    ) causes an immediate energetic penalty for the hydrophobic core, forcing molecules to aggregate.
  • Ionic Strength Sensitivity: The high ionic strength of PBS (150 mM NaCl) can suppress the electrical double layer that keeps the salt form in solution, leading to "salting out."

Troubleshooting Q&A: Field-Proven Solutions

Q1: I dissolved ZD-7155 in DMSO at 50 mM. When I add it to my cell culture media (1:1000 dilution), it turns cloudy. Why?

A: You are experiencing Solvent Shock . Dropping a high-concentration hydrophobic stock directly into a large volume of static aqueous buffer creates local zones of supersaturation.

  • Correction: Do not add the stock to the buffer. Instead, add the buffer to the stock in a stepwise manner, or use an intermediate dilution step with a co-solvent (see Protocol B below). Vortex immediately during addition.

Q2: Can I heat the solution to redissolve the precipitate?

A: Proceed with caution. While ZD-7155 is stable, excessive heat (>60°C) can degrade the tetrazole moiety.

  • Recommendation: You may warm the solution to 37–45°C and sonicate for 5–10 minutes. If the precipitate does not clear after 10 minutes, the aggregate has likely formed a thermodynamically stable crystal lattice that will not re-dissolve. You must restart with a fresh stock.

Q3: Is PBS the best buffer?

A: No. Phosphate Buffered Saline (PBS) contains potassium and high sodium levels which can encourage precipitation of hydrochloride salts via the common-ion effect.

  • Recommendation: For simple dilutions, Saline (0.9% NaCl) or HBSS often yields better stability than PBS. For high concentrations, you must use a carrier like Cyclodextrin (SBE-β-CD).

Validated Formulation Protocols

Choose the protocol based on your final required concentration and application.

Data Summary: Solubility Limits
Solvent SystemMax SolubilityStabilityApplication
Water (pure) ~10 mMLow (<24h)Short-term assays
DMSO >500 mMHigh (Months at -20°C)Stock Storage
PBS (Direct Dilution) <0.1 mMVery Low (Precipitates)NOT RECOMMENDED
PEG300/Tween Cocktail ~4.3 mM (2 mg/mL)ModerateIn Vitro / IP Injection
SBE-β-CD (Cyclodextrin) ~4.3 mM (2 mg/mL)HighIn Vivo (IV/Oral)
Protocol A: Standard In Vitro (Low Concentration < 10 µM)

Use for cellular assays where final DMSO < 0.1%.

  • Stock Prep: Dissolve ZD-7155 in 100% DMSO to 10 mM .

  • Intermediate Step: Prepare a 100x intermediate by diluting the stock 1:10 into culture media without serum .

    • Why? Serum proteins can bind the drug non-specifically.

  • Final Dilution: Dilute the intermediate 1:10 into the final well.

Protocol B: The "Rescue" Cocktail (High Concentration)

Use this if you see precipitation in Protocol A or need higher doses for animal studies.

Reagents:

  • DMSO (anhydrous)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80[1]

  • Sterile Saline (0.9% NaCl)

Step-by-Step:

  • Dissolve ZD-7155 in DMSO (10% of final volume). Ensure it is crystal clear.

  • Add PEG300 (40% of final volume) to the DMSO solution. Vortex for 30s.

  • Add Tween-80 (5% of final volume). Vortex until homogenous.

  • Add Saline (45% of final volume) dropwise while vortexing.

    • Result: A clear solution stable at ~2 mg/mL.[1]

Protocol C: The Cyclodextrin System (In Vivo Gold Standard)

Best for intravenous (IV) or long-term storage.

  • Vehicle Prep: Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Drug Solubilization: Dissolve ZD-7155 in DMSO (10% of final volume).

  • Complexation: Add the DMSO drug solution slowly to the 20% SBE-β-CD vehicle (90% of final volume).

    • Mechanism:[1][2][3] The hydrophobic drug enters the cyclodextrin cone, shielding it from the aqueous environment.

Decision Logic & Workflow

The following diagram illustrates the decision process to prevent precipitation based on your experimental needs.

ZD7155_Workflow Start Start: ZD-7155 Powder Stock Dissolve in 100% DMSO (Stock 10-50 mM) Start->Stock Decision Target Application? Stock->Decision InVitro Cellular Assay (< 10 µM) Decision->InVitro InVivo Animal/High Dose (> 100 µM) Decision->InVivo DirectDilution Direct Dilution into PBS? InVitro->DirectDilution Avoid Stepwise Protocol A: Serial Dilution in Media InVitro->Stepwise Recommended Cocktail Protocol B: PEG300 + Tween-80 InVivo->Cocktail IP/Oral Cyclodextrin Protocol C: SBE-β-CD Carrier InVivo->Cyclodextrin IV/Sensitive Precipitation PRECIPITATION RISK (Cloudy Solution) DirectDilution->Precipitation Success Clear, Stable Solution Stepwise->Success Cocktail->Success Cyclodextrin->Success

Caption: Decision tree for ZD-7155 solubilization. Red pathways indicate high precipitation risk.

References

  • Zhang, H., et al. (2015).[4] Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography.[4] Cell, 163(4), 1011-1020. (Demonstrates ZD-7155 binding mode and hydrophobic interactions). Retrieved from [Link][1][5]

Sources

Optimization

Technical Support Center: ZD-7155 Preservation &amp; Handling

Status: Operational | Subject: ZD-7155 (AT1 Receptor Antagonist) | Classification: Technical Advisory Executive Summary & Critical Storage Matrix ZD-7155 (often supplied as ZD-7155 Hydrochloride) is a potent, selective,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Subject: ZD-7155 (AT1 Receptor Antagonist) | Classification: Technical Advisory

Executive Summary & Critical Storage Matrix

ZD-7155 (often supplied as ZD-7155 Hydrochloride) is a potent, selective, non-peptide competitive antagonist for the Angiotensin II Type 1 (AT1) receptor.[1] Unlike generic Losartan, ZD-7155 exhibits higher potency and a distinct solubility profile.

The chemical stability of ZD-7155 is heavily dependent on moisture control. As a hydrochloride salt, it is hygroscopic; moisture absorption will alter the effective molecular weight and can lead to hydrolytic degradation over time.

Master Storage Table
StateConditionTemperatureShelf LifeCritical Notes
Solid (Lyophilized) Desiccated, Dark-20°C≥ 4 YearsPreferred. Vial must be warmed to RT before opening to prevent condensation.
Solid (Short-term) Desiccated, Dark+4°C< 6 MonthsAcceptable for frequent access, but -20°C is superior.
Stock Solution (DMSO) Sealed, Dark-80°C6 MonthsUse anhydrous DMSO. Avoid repeated freeze-thaw.
Stock Solution (DMSO) Sealed, Dark-20°C1 MonthRisk of precipitation if DMSO absorbs water.
Aqueous Solution Sealed+4°C< 24 HoursUnstable. Hydrolysis risk. Prepare fresh daily.
Troubleshooting Guide (FAQ)

This section addresses specific failure points reported by researchers working with AT1 antagonists.

Category: Solubility & Reconstitution

Q: I dissolved ZD-7155 in water, but the solution is cloudy or has a precipitate. Is it ruined? A: It is likely not "ruined," but it is currently unusable. ZD-7155 HCl has limited solubility in pure water (approx. 4–10 mg/mL) and requires gentle warming or sonication to fully dissolve.

  • The Fix: If you are working with a high concentration (>5 mg/mL) in water, you are pushing the saturation limit. Switch to DMSO for your primary stock (solubility up to 100 mM or ~47 mg/mL).

  • The Prevention: Always prepare a high-concentration stock in DMSO first, then dilute into your aqueous buffer.

Q: My stock solution in DMSO froze at -20°C. Is this normal? A: Yes. Pure DMSO freezes at approximately 18.5°C. If your stock is liquid at -20°C, it indicates your DMSO has absorbed significant water (hygroscopic drift), which degrades ZD-7155.

  • Action: Thaw the vial completely at room temperature (RT) before use. If the solution remains liquid at -20°C, discard it—the water content is too high for long-term stability.

Category: Experimental Integrity

Q: I am observing high variability in my IC50 values between experiments. A: This is often caused by Freeze-Thaw degradation . Repeated temperature cycling causes micro-precipitation of the compound, meaning the actual concentration in your pipette tip is lower than calculated.

  • Protocol: Aliquot your master stock immediately upon preparation. Never re-freeze a working aliquot more than once.

Q: Can I use ZD-7155 for in vivo osmotic pump delivery (7+ days)? A: Aqueous formulations are risky for 7-day pumps due to hydrolysis.

  • Recommendation: For long-term infusion, use a vehicle with higher stability, such as a DMSO/PEG300/Saline blend, or ensure the pump reservoir is compatible with non-aqueous solvents. If using saline, replace the pump solution every 24-48 hours if possible, or verify stability via HPLC before implantation.

Standardized Workflows
Protocol A: Preparation of Stock Solution (Master Batch)

Target Concentration: 10 mM (approx. 4.75 mg/mL)

  • Equilibration: Remove the ZD-7155 vial from -20°C storage. Wait 15 minutes for it to reach room temperature. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, ruining the remaining solid.

  • Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%). Do not use water for the master stock.[2]

  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds. If particles remain, sonicate for 5 minutes at 25°C.

  • Aliquot: Dispense into light-protective (amber) microcentrifuge tubes. Volume per tube should match your single-experiment usage (e.g., 20 µL or 50 µL).

  • Storage: Store at -80°C (preferred) or -20°C.

Protocol B: In Vivo Formulation (Intravenous/IP)

Field-Proven Vehicle for Rat/Mouse Studies

To avoid "solvent crash" (precipitation upon injection), use this stepwise addition method:

  • Start: 10% Stock Solution (ZD-7155 dissolved in DMSO).

  • Add: 40% PEG300 (Polyethylene Glycol 300). Mix thoroughly.

  • Add: 5% Tween-80. Mix thoroughly.

  • Finish: 45% Saline (0.9% NaCl). Add slowly while vortexing.

    • Result: A clear, stable solution suitable for injection.[3]

Visual Decision Tree (Handling Logic)

The following diagram illustrates the critical decision paths for preserving ZD-7155 integrity.

ZD7155_Storage Arrival ZD-7155 Arrival (Solid Powder) Equilibrate Equilibrate to RT (15-30 mins) Arrival->Equilibrate Keep Sealed SolventChoice Select Solvent Equilibrate->SolventChoice DMSO_Path Anhydrous DMSO (Recommended) SolventChoice->DMSO_Path Long Term Storage Water_Path Aqueous Buffer (High Risk) SolventChoice->Water_Path Immediate Use Only Stock_DMSO Master Stock (10-50mM) Store -80°C DMSO_Path->Stock_DMSO Stock_Water Working Solution Use Immediately Water_Path->Stock_Water Aliquot Aliquot into Single-Use Vials Stock_DMSO->Aliquot Prevent Freeze-Thaw Experiment Experimental Use Stock_Water->Experiment Discard Unused Aliquot->Experiment

Caption: Operational workflow for ZD-7155 reconstitution. Note the divergence between DMSO (stable) and Aqueous (unstable) pathways.

References & Authenticated Data Sources
  • Cayman Chemical. ZD 7155 (hydrochloride) Product Datasheet. (Confirming -20°C solid storage and DMSO solubility).

  • Tocris Bioscience. ZD 7155 hydrochloride Technical Data. (Confirming hygroscopic nature and +4°C desiccation for short term).

  • MedChemExpress (MCE). ZD 7155 hydrochloride Solubility & Storage. (Providing specific in vivo solvent formulation protocols).

  • Morton, M. et al. (1992). ZD-7155: A novel, potent and orally active angiotensin II antagonist.[1] British Journal of Pharmacology.[1] (Foundational pharmacological profile).

  • Junggren, U. et al. (1996).[1] Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat.[2] Journal of Pharmacy and Pharmacology.[1]

Sources

Reference Data & Comparative Studies

Validation

ZD-7155 vs. Losartan: A Comparative Guide on Potency, Efficacy, and AT1 Receptor Kinetics

This technical guide provides an in-depth comparative analysis of ZD-7155 and Losartan, designed for researchers and drug development professionals. Executive Summary Losartan is the prototypical non-peptide Angiotensin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of ZD-7155 and Losartan, designed for researchers and drug development professionals.

Executive Summary

Losartan is the prototypical non-peptide Angiotensin II Type 1 (AT1) receptor antagonist, widely utilized as a clinical standard and experimental control. ZD-7155 (5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride) represents a second-generation, high-affinity antagonist.

While both agents competitively antagonize the AT1 receptor, ZD-7155 exhibits approximately 10-fold greater potency and a significantly extended duration of action compared to Losartan.[1] This distinction makes ZD-7155 a superior tool compound for structural biology (e.g., co-crystallization studies) and long-term receptor occupancy assays, whereas Losartan remains the benchmark for surmountable antagonism.

Mechanistic Profile & Structural Basis

The differential potency between these two compounds is rooted in their binding kinetics and structural interactions within the AT1 receptor pocket.

Receptor Binding Kinetics
  • Losartan (Surmountable Antagonist): Binds to the AT1 receptor with moderate affinity. Its antagonism is "surmountable," meaning high concentrations of Angiotensin II (Ang II) can displace Losartan and restore maximal response.[2] This characteristic correlates with a faster dissociation rate (

    
    ).
    
  • ZD-7155 (High-Affinity Competitive Antagonist): Exhibits slow dissociation kinetics. Crystallographic data (PDB: 4YAY) reveals that ZD-7155 stabilizes the receptor in an inactive conformation by forming a critical salt bridge with Arg167 in the extracellular loop 2 (ECL2) and hydrophobic interactions with the transmembrane bundle (e.g., Tyr351).

Signaling Pathway Blockade

Both compounds inhibit the Gq/11-mediated signaling cascade. The following diagram illustrates the pathway blocked by these antagonists.

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Gq Gq/11 Protein AT1R->Gq Couples Antagonists ZD-7155 / Losartan (Competitive Blockade) Antagonists->AT1R Inhibits PLC Phospholipase C-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Response Vasoconstriction & Aldosterone Secretion Ca->Response PKC->Response

Caption: Figure 1. AT1 Receptor Signaling Cascade. ZD-7155 and Losartan competitively bind the AT1R, preventing Gq coupling and subsequent calcium mobilization.

Quantitative Comparison: Potency & Efficacy

The following data summarizes key pharmacological parameters derived from comparative studies in in vitro membrane preparations and in vivo hypertensive rat models.

ParameterZD-7155LosartanRelative Potency
Chemical Class Naphthyridinone (Non-peptide)Imidazole (Non-peptide)N/A
IC50 (Binding) 3.8 nM (Guinea Pig Adrenal)~8.9 - 10 nM (Rat Kidney)ZD-7155 is ~2.5x more potent in binding
In Vivo Potency High (0.51 mg/kg bolus effective)Moderate (1.0 - 3.0 mg/kg required)ZD-7155 is ~10x more potent
Duration of Action > 24 Hours (at 1.08 µmol/kg)< 24 Hours (Transient at low dose)ZD-7155 is significantly longer-acting
Binding Mode Competitive (Slow Dissociation)Competitive (Surmountable)N/A

Key Insight: In conscious Sprague-Dawley rats, ZD-7155 (1.082 µmol/kg) suppressed the Ang II pressor response for 24 hours.[1][3] Losartan required significantly higher molar doses (6.495 µmol/kg) to achieve comparable peak effects, and its duration was shorter.

Experimental Protocols

To validate these differences in your own laboratory, the following standardized protocols are recommended. These workflows ensure data reproducibility and minimize batch variability.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of ZD-7155 vs. Losartan.
  • Membrane Preparation:

    • Homogenize rat adrenal cortex or kidney cortex in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Tracer: Use [

      
      I]-Sar
      
      
      
      -Ile
      
      
      -Angiotensin II (0.2 nM final).
    • Competitors: Prepare serial dilutions (

      
       M to 
      
      
      
      M) of ZD-7155 and Losartan.
    • Incubate membranes (200 µg protein) with tracer and competitor for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold saline.

  • Analysis:

    • Measure radioactivity via gamma counter.

    • Calculate IC50 using non-linear regression (4-parameter logistic fit). Convert to

      
       using the Cheng-Prusoff equation.
      
Protocol B: In Vivo Pressor Response (Schild-like Analysis)

Objective: Assess functional potency and duration in conscious rats.[1]

  • Animal Prep: Cannulate the femoral artery (for BP measurement) and femoral vein (for drug administration) of Sprague-Dawley rats under anesthesia. Allow 24h recovery.

  • Baseline Challenge: Administer Ang II bolus (e.g., 240 ng/kg) to establish baseline pressor response (

    
    MAP).
    
  • Antagonist Dosing:

    • Group 1: Vehicle.

    • Group 2: Losartan (e.g., 3 mg/kg i.v.).

    • Group 3: ZD-7155 (e.g., 0.5 mg/kg i.v.).

  • Challenge Series: Re-administer Ang II at T=10 min, 1h, 6h, 12h, and 24h post-antagonist.

  • Data Calculation: Plot % inhibition of pressor response over time.

Experimental Workflow Diagram

Workflow Start Start: Experimental Design InVitro In Vitro: Binding Affinity Start->InVitro InVivo In Vivo: Pressor Response Start->InVivo PrepMem Membrane Prep (Adrenal/Kidney) InVitro->PrepMem Cannulate Cannulate Rat (Femoral A/V) InVivo->Cannulate Incubate Incubate w/ [125I]-AngII + ZD-7155 / Losartan PrepMem->Incubate CalcKi Calculate Ki (Cheng-Prusoff) Incubate->CalcKi Compare Compare Potency & Duration CalcKi->Compare Correlate Dose Administer Antagonist (i.v. Bolus) Cannulate->Dose Challenge Ang II Challenge (Time Course 0-24h) Dose->Challenge Challenge->Compare

Caption: Figure 2. Comparative Pharmacology Workflow. Parallel assessment of binding affinity (in vitro) and functional efficacy (in vivo).

References

  • Junggren, I. L., et al. (1996). "Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat." Journal of Pharmacy and Pharmacology.

  • Zhang, H., et al. (2015). "Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography." Cell. (Describes ZD-7155 binding mode in PDB 4YAY).

  • R&D Systems. "ZD 7155 hydrochloride Product Information." Bio-Techne.

  • Tocris Bioscience. "ZD 7155 hydrochloride: Selective non-peptide AT1 antagonist." Tocris.

  • Christ, D. D., et al. (1995). "Pharmacokinetics and pharmacodynamics of the angiotensin II receptor antagonist losartan potassium in the dog." Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative

Validation of ZD-7155 as a Selective AT1 Antagonist: A Comparative Technical Guide

Executive Summary & Structural Significance ZD-7155 (5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride) represents a pivotal tool compound in the chara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

ZD-7155 (5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride) represents a pivotal tool compound in the characterization of the Angiotensin II Type 1 Receptor (AT1R ).[1][2][3][4]

While Losartan is the clinical prototype, ZD-7155 is the structural benchmark. Due to its exceptionally high affinity and slow dissociation rate, ZD-7155 was the specific ligand used to stabilize the human AT1R for its first successful room-temperature crystal structure determination (Zhang et al., Cell, 2015). For researchers, ZD-7155 is superior to Losartan when stable receptor occupancy and high-affinity displacement are required to validate novel AT1 antagonists.

Mechanism of Action & Selectivity Profile

ZD-7155 is a non-peptide, competitive antagonist with "insurmountable-like" properties due to slow dissociation kinetics. It selectively binds to the AT1 receptor, blocking the Gq/11-mediated signaling cascade that leads to vasoconstriction and aldosterone secretion.

The Structural Basis of High Affinity

Unlike Losartan, ZD-7155 forms a critical salt bridge with Arg167 in the Extracellular Loop 2 (ECL2) of the receptor.[3] This interaction locks the receptor in an inactive conformation more effectively than the transient binding of lower-affinity antagonists.

Signaling Pathway Blockade (Visual)

The following diagram illustrates the specific intervention point of ZD-7155 within the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway cluster_receptors Receptor Selectivity AngI Angiotensin I AngII Angiotensin II AngI->AngII Cleavage ACE ACE ACE->AngII AT1 AT1 Receptor (Gq-coupled) AngII->AT1 High Affinity AT2 AT2 Receptor AngII->AT2 Response Vasoconstriction Aldosterone Release Fibrosis AT1->Response Vasodilation Vasodilation Apoptosis AT2->Vasodilation ZD7155 ZD-7155 (High Affinity Block) ZD7155->AT1  Antagonism (Arg167 Salt Bridge)

Figure 1: ZD-7155 selectively targets the AT1 receptor, preventing the pathological downstream effects of Angiotensin II while sparing the AT2 pathway.

Comparative Analysis: ZD-7155 vs. Alternatives

In experimental pharmacology, the choice of antagonist dictates the assay's sensitivity. ZD-7155 is distinct from Losartan (surmountable) and Candesartan (insurmountable inverse agonist) in specific parameters.[3]

FeatureZD-7155 Losartan (Prototype)Candesartan
Primary Utility Structural Biology / High-Affinity Validation Clinical Standard / ReferenceInverse Agonism Studies
Binding Affinity (

)
~3.8 nM (High)~20–40 nM (Moderate)~1–3 nM (Very High)
Receptor Interaction Forms Salt Bridge (Arg167) No Salt Bridge (Arg167)Forms Salt Bridge (Arg167)
Dissociation Rate Slow (Stable complex)Fast (Surmountable)Very Slow (Insurmountable)
In Vivo Potency (Rat) 10x Losartan 1x (Baseline)>10x Losartan
Duration of Action >24 Hours ~6–9 Hours>24 Hours

Key Insight: Use ZD-7155 when you need a ligand that mimics the binding stability of Candesartan but requires a specific non-peptide scaffold for co-crystallization or displacement assays where Losartan is too weak to define "non-specific" binding accurately.

Validated Experimental Protocols

To ensure data integrity, the following protocols use self-validating controls.

Protocol A: Radioligand Binding Assay (Selectivity Validation)

Objective: Determine the affinity (


) of ZD-7155 for AT1R using Guinea Pig Adrenal Membranes (rich in AT1).

Reagents:

  • Ligand:

    
    -Angiotensin II (2000 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.2% BSA, pH 7.4.
    
  • Non-specific Control:

    
     Losartan (to define the AT1 window).
    

Workflow Visualization:

Binding_Assay Step1 Membrane Prep (Guinea Pig Adrenal) Step2 Incubation (25°C, 90 min) Step1->Step2 Step4 Filtration (GF/B Filters) Step2->Step4 Terminate Step3 Competition (+ ZD-7155 10^-11 to 10^-5 M) Step3->Step2 Add Ligand Step5 Gamma Counting Step4->Step5

Figure 2: Workflow for determining


 values. Equilibrium time (90 min) is critical due to ZD-7155's slow association/dissociation kinetics.

Data Analysis:

  • Calculate % Specific Binding:

    
    .
    
  • Fit data to a one-site competition model.

  • Expected Result: ZD-7155 should displace

    
    -AngII with an 
    
    
    
    .[5]
Protocol B: In Vivo Functional Antagonism (Rat Pressor Response)

Objective: Confirm physiological efficacy and duration of action.

  • Animal Model: Conscious Sprague-Dawley rats (cannulated for direct arterial pressure).

  • Agonist Challenge: Infuse Angiotensin II (240 ng/kg/min) for 10 minutes to establish a baseline pressor response (

    
    ).
    
  • Antagonist Administration:

    • Group A (Test): ZD-7155 IV Bolus (

      
      ).[6][7][8]
      
    • Group B (Control): Losartan IV Bolus (

      
       to match effect).
      
  • Measurement: Re-challenge with Angiotensin II at 1h, 6h, and 24h.

  • Validation Criteria: ZD-7155 must suppress the pressor response by >50% at the 24-hour mark, whereas the Losartan effect should return to baseline.

References

  • Zhang, H., et al. (2015). "Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography."[1][2] Cell, 161(4), 833-844.

    • Significance: Establishes ZD-7155 as the ligand enabling the first AT1R crystal structure; details the Arg167 salt bridge interaction.[3]

  • Junggren, I. L., et al. (1996). "Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat."[6][8] Journal of Pharmacy and Pharmacology, 48(8), 829-833.[6][8]

    • Significance: Primary pharmacological characterization demonstrating 10x potency vs Losartan and 24h duration.[7][8]

  • Tocris Bioscience. "ZD 7155 hydrochloride Product Information."

    • Significance: Verification of chemical properties and binding affinity d

Sources

Validation

Technical Review: ZD-7155 Efficacy &amp; Structural Utility in Hypertension Research

[1] Executive Summary ZD-7155 (5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride) is a potent, selective, non-peptide Angiotensin II Type 1 (AT1) recep...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

ZD-7155 (5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride) is a potent, selective, non-peptide Angiotensin II Type 1 (AT1) receptor antagonist.[1][][3][4][5][6] While not a marketed clinical therapeutic, ZD-7155 holds a critical position in pharmaceutical research as a structural benchmark and high-affinity tool compound .

It is approximately 10-fold more potent than Losartan in vivo and exhibits a long duration of action (>24 hours) in hypertensive rat models.[7][5][8] Most significantly, ZD-7155 was the ligand used to stabilize the human AT1 receptor for its first successful crystal structure determination (Zhang et al., 2015), making it the reference standard for understanding the molecular basis of sartans' binding modes.

This guide objectively compares ZD-7155 against clinical standards (Losartan, Candesartan) and details the experimental protocols required to validate its efficacy and structural interactions.

Mechanistic Profile & Structural Biology

ZD-7155 functions as a competitive antagonist at the AT1 receptor.[1][][3][4][5][6][8] Its high affinity is driven by a specific interaction network within the receptor's orthosteric binding pocket, distinct from the lower-affinity interactions seen with first-generation antagonists like Losartan.

Binding Pocket Interactions

The crystal structure of the AT1R-ZD-7155 complex reveals that the drug stabilizes the receptor in an inactive conformation. The biphenyl-tetrazole scaffold (common to most sartans) anchors the molecule, while the naphthyridin-2-one core forms unique stabilizing contacts.

Key Molecular Interactions:

  • Arg167 (ECL2): Forms a critical salt bridge with the acidic tetrazole ring.

  • Trp84 (TM2) & Tyr35 (TM1): Engage in

    
    -
    
    
    
    stacking interactions with the naphthyridinone system.
  • Hydrophobic Pocket: Residues Val108 and Leu112 accommodate the diethyl groups.

Pathway Visualization

The following diagram illustrates the competitive antagonism mechanism and the downstream signaling blockade.

G AngII Angiotensin II (Agonist) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates ZD7155 ZD-7155 (Antagonist) ZD7155->AT1R Blocks (Competitive) Ki ~3.8 nM Gq Gq/11 Protein ZD7155->Gq Prevents Activation AT1R->Gq Activation PLC PLC-β Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Vasoconstriction Vasoconstriction (Hypertension) Ca->Vasoconstriction

Figure 1: Mechanism of Action. ZD-7155 competitively occupies the AT1 receptor, preventing Angiotensin II binding and subsequent Gq-mediated calcium release and vasoconstriction.

Comparative Efficacy Analysis

ZD-7155 is characterized by high potency and slow dissociation, contributing to its long duration of action. The table below compares it with Losartan (the prototype) and Candesartan (a structural analogue with similar high potency).

Performance Metrics
FeatureZD-7155 (Research Tool)Losartan (Clinical Standard)Candesartan (High Potency Standard)
Chemical Class Naphthyridin-2-oneImidazoleBenzimidazole
Binding Affinity (IC50) 3.8 nM (Guinea Pig Adrenal)~20-40 nM~2-5 nM
In Vivo Potency (Rat) 10x Losartan 1x (Baseline)~10-20x Losartan
Binding Mode Competitive (Slow Off-rate)Competitive (Fast Off-rate)Insurmountable (Very Slow Off-rate)
Duration of Action > 24 Hours 6-9 Hours> 24 Hours
Primary Utility Crystallography / Structural Standard Clinical HypertensionClinical Hypertension / Heart Failure

Data Interpretation:

  • Potency: ZD-7155 exhibits nanomolar affinity (IC50 = 3.8 nM) comparable to Candesartan and significantly superior to Losartan.

  • Efficacy: In conscious Spontaneously Hypertensive Rats (SHR), a bolus dose of 1.082

    
    mol/kg of ZD-7155 suppresses the Ang II pressor response for 24 hours, whereas Losartan requires significantly higher doses for shorter duration.[7][8]
    

Experimental Protocols

For researchers aiming to replicate ZD-7155 efficacy data or use it as a control, the following protocols are synthesized from the foundational literature (Junggren et al., 1996; Zhang et al., 2015).

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the IC50 of ZD-7155 displacing [125I]-Angiotensin II.

  • Tissue Preparation: Isolate adrenal gland membranes from male Dunkin-Hartley guinea pigs. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix membrane suspension (200

      
      g protein) with 0.05 nM [125I]-Angiotensin II.
      
    • Add increasing concentrations of ZD-7155 (

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using 1

      
      M unlabeled Angiotensin II.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: In Vivo Pressor Response (Conscious SHR Model)

Objective: Quantify antihypertensive efficacy without anesthesia artifacts.

Workflow Diagram:

Protocol Step1 Subject Prep: Male SHRs (250-300g) Catheterize Carotid Artery & Jugular Vein Step2 Recovery: 24h post-surgery Conscious, unrestrained state Step1->Step2 Step3 Baseline Recording: Mean Arterial Pressure (MAP) Heart Rate (HR) Step2->Step3 Step4 Challenge 1: Ang II Infusion (240 ng/kg, 10 min) Record Pressor Response Step3->Step4 Step5 Treatment: ZD-7155 IV Bolus (1.082 µmol/kg) Step4->Step5 Step6 Challenge 2 (Time Course): Ang II Infusion at 1h, 6h, 12h, 24h Step5->Step6 Step7 Data Analysis: Calculate % Inhibition of Pressor Response Compare vs Vehicle/Losartan Step6->Step7

Figure 2: Experimental workflow for assessing ZD-7155 efficacy in conscious rats. This protocol eliminates the confounding effects of anesthesia on cardiovascular reflexes.

Critical Steps for Validity:

  • Catheterization: Must be performed 24 hours prior to testing to allow recovery from surgical stress.

  • Dosing: ZD-7155 is typically administered as an IV bolus.[7][5][8] Due to lipophilicity, ensure proper solubility (often requires minimal DMSO or specific buffer pH adjustments).

  • Endpoint: The primary endpoint is the shift in the Ang II dose-response curve or the % inhibition of a fixed Ang II challenge.

Applications in Drug Discovery

While ZD-7155 is not a marketed drug, its utility in modern drug discovery is paramount.

Structural Stabilization

GPCRs are notoriously unstable and difficult to crystallize. ZD-7155 binds with sufficient affinity and specific geometry to "lock" the AT1 receptor into a stable, inactive conformation. This property was exploited to generate the first high-resolution (2.9 Å) structure of the human AT1 receptor.

Researcher Note: When designing novel ARBs, docking simulations should be performed against the PDB ID: 4YAY (AT1R-ZD7155 complex). The interactions of ZD-7155 serve as a template for maximizing residency time and affinity.

Safety & Toxicology Note
  • Animal Safety: In rat models (SD and SHR), ZD-7155 is reported to be well-tolerated at effective antihypertensive doses (1-3 mg/kg).

  • Human Safety: As a research tool/discontinued candidate, comprehensive human safety data is not publicly available. It should be handled with standard chemical safety precautions (Category: Irritant/Bioactive).

References

  • Junggren, I. L., et al. (1996). "Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat."[7] Journal of Pharmacy and Pharmacology, 48(8), 829-833.[7]

  • Zhang, H., et al. (2015). "Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography."[3][6] Cell, 161(4), 833-844.[6]

  • Oldham, A. A., et al. "Zeneca ZD7155: a novel, potent and orally-effective angiotensin II receptor antagonist." British Journal of Pharmacology (Cited in product datasheets).

  • MedChemExpress. "ZD 7155 hydrochloride Product Datasheet."

  • Tocris Bioscience. "ZD 7155 hydrochloride Biological Activity."[1]

Sources

Comparative

Comparative Analysis of ZD-7155 in Preclinical Hypertensive Models

Executive Summary & Compound Profile ZD-7155 (hydrochloride) is a highly potent, selective, non-peptide Angiotensin II Type 1 (AT1) receptor antagonist. While structurally related to the clinically established candesarta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

ZD-7155 (hydrochloride) is a highly potent, selective, non-peptide Angiotensin II Type 1 (AT1) receptor antagonist. While structurally related to the clinically established candesartan, ZD-7155 occupies a unique niche in pharmacological research due to its exceptional binding affinity and slow dissociation kinetics.

In the landscape of Angiotensin Receptor Blockers (ARBs), ZD-7155 serves as a "super-antagonist" benchmark. It is frequently used to validate structural biology models—most notably, it was the ligand co-crystallized with the human AT1 receptor to solve its crystal structure (Zhang et al., Cell, 2015).

This guide compares ZD-7155 primarily against Losartan (the prototype ARB) across three distinct rat models, analyzing potency, duration of action, and receptor occupancy.

Key Differentiators
  • Potency: Approximately 10-fold more potent than Losartan in vivo.[1][2][3]

  • Duration: Suppresses Angiotensin II (Ang II) pressor response for >24 hours following a single bolus.[2][4]

  • Mechanism: Competitive antagonism with slow off-rate kinetics.

Mechanistic Insight: The RAAS Blockade

To understand the experimental data, we must visualize the precise intervention point of ZD-7155 within the Renin-Angiotensin-Aldosterone System (RAAS). Unlike ACE inhibitors, ZD-7155 does not inhibit the conversion of Ang I to Ang II but blocks the final effector pathway.

RAAS_Pathway AngGen Angiotensinogen (Liver) AngI Angiotensin I AngGen->AngI Cleaved by Renin Renin Renin (Kidney) Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE ACE (Lung) ACE->AngII AT1R AT1 Receptor (Vascular Smooth Muscle) AngII->AT1R Primary Binding AT2R AT2 Receptor AngII->AT2R Secondary Binding Response Vasoconstriction Aldosterone Secretion Sympathetic Activation AT1R->Response Signal Transduction ZD7155 ZD-7155 (High Affinity Antagonist) ZD7155->AT1R BLOCKS (Competitive)

Figure 1: Pharmacological intervention of ZD-7155 within the RAAS cascade. Note the specific blockade of the AT1 receptor subtype.

Comparative Performance Data

The following data synthesizes results from conscious Sprague-Dawley (SD) rats and Spontaneously Hypertensive Rats (SHR).

Table 1: ZD-7155 vs. Losartan (In Vivo Pharmacodynamics)
FeatureZD-7155LosartanExperimental Context
Dose for Equipotent Effect 1.08 µmol/kg (i.v.)[1][2][3]6.50 µmol/kg (i.v.)[1]Conscious SHR (Antihypertensive effect)
Pressor Inhibition Potency 10x 1x (Baseline)Ang II challenge (240 ng/kg) in SD Rats
Duration of Action > 24 Hours < 6 HoursInhibition of Ang II pressor response
Binding Affinity (IC50) 3.8 nM ~20-40 nMGuinea pig adrenal membranes (In Vitro)
Receptor Kinetics Slow dissociationRapid dissociationExplains the sustained duration of ZD-7155

Critical Insight: The molar dose required for ZD-7155 to achieve significant blood pressure reduction is roughly 1/6th that of Losartan, confirming superior potency.

Validated Experimental Protocols

To replicate these findings, researchers must use rigorous hemodynamic monitoring. Non-invasive tail-cuff methods are often insufficient for detecting the subtle kinetic differences between these antagonists.

Protocol A: Angiotensin II Pressor Response (Conscious SD Rat)

Objective: Determine the shift in the dose-response curve of Ang II caused by ZD-7155.

Workflow Diagram:

Experiment_Workflow Step1 Surgical Prep (Jugular/Carotid Catheter) Step2 Recovery (24h, Conscious State) Step1->Step2 Step3 Baseline MAP Recording Step2->Step3 Step4 Antagonist Admin (ZD-7155 or Vehicle) Step3->Step4 Step5 Ang II Challenge (Escalating Doses) Step4->Step5 Step6 Data Analysis (Dose Ratio Calculation) Step5->Step6

Figure 2: Workflow for assessing competitive antagonism in conscious rats.

Detailed Methodology:

  • Animal Selection: Male Sprague-Dawley rats (250–300g).

  • Catheterization: Under anesthesia (Ketamine/Xylazine), implant polyethylene catheters into the right jugular vein (for drug administration) and left carotid artery (for direct Mean Arterial Pressure [MAP] monitoring).

  • Acclimatization: Allow 24 hours for recovery. Connect catheters to pressure transducers in a conscious, unrestrained setting to avoid anesthesia-induced cardiovascular depression.

  • Control Challenge: Administer exogenous Angiotensin II (e.g., 50, 100, 240 ng/kg i.v.) to establish a baseline pressor response.

  • Treatment: Administer ZD-7155 (1.082 µmol/kg bolus).

  • Post-Treatment Challenge: Repeat Ang II challenges at T=10 min, 1h, 6h, and 24h.

  • Endpoint: Calculate the "Dose Ratio" (shift of the curve to the right). ZD-7155 typically induces a parallel rightward shift, characteristic of competitive antagonism.

Protocol B: Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: Assess chronic antihypertensive efficacy in a disease model.

  • Model: Adult SHRs (12–14 weeks old) with established hypertension (SBP > 160 mmHg).

  • Dosing:

    • Group A: ZD-7155 (1.082 µmol/kg i.v.)[1][2][3]

    • Group B: Losartan (6.495 µmol/kg i.v.)[1][2][3]

    • Group C: Vehicle (Saline)

  • Measurement: Continuous MAP monitoring for 24 hours.

  • Result Interpretation: ZD-7155 should show a rapid onset of hypotension (within 30 mins) that is sustained significantly longer than Losartan, often maintaining efficacy at the 24-hour trough.

Protocol C: 2K1C Goldblatt Hypertensive Model

Objective: Evaluate efficacy in high-renin renal hypertension.

  • Induction: Place a silver clip (0.2 mm internal diameter) on the left renal artery of SD rats; leave the contralateral kidney untouched. Wait 4–6 weeks for hypertension to develop.

  • Mechanism Check: This model is highly Ang II-dependent (high plasma renin).

  • ZD-7155 Application: Oral administration (3 mg/kg) or i.v. bolus.

  • Tissue Binding (Advanced): Following sacrifice, perform quantitative autoradiography on adrenal and aortic tissues.

    • Expected Result: ZD-7155 shows sustained inhibition of tissue AT1 receptor binding for up to 48 hours in this model, correlating with blood pressure reduction.[4]

Expert Commentary: Why ZD-7155?

While Losartan is the clinical standard, ZD-7155 is the researcher's tool of choice when:

  • Structural Stability is Required: ZD-7155 stabilizes the AT1 receptor in a specific conformation, facilitating crystallization. This was pivotal in the landmark study by Zhang et al. (2015) which revealed the docking mode of ARBs.

  • Long-Term Blockade without Infusion: In chronic animal studies where osmotic pumps are not feasible, the 24-hour duration of a single ZD-7155 injection minimizes animal handling stress compared to the twice-daily dosing required for Losartan.

Safety & Handling
  • Solubility: ZD-7155 is hydrophobic. Dissolve in DMSO first, then dilute with PBS or saline (final DMSO concentration <1% for in vivo use).

  • Storage: -20°C in desiccated powder form. Solutions should be prepared fresh.

References

  • Junggren, I. L., et al. (1996). Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat.[1] Journal of Pharmacy and Pharmacology, 48(8), 829–833.[1]

    • Source:

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833–844.

    • Source:

  • Nakamura, Y., et al. (2000). Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats. Journal of Hypertension, 18(6), 773-781.

    • Source:

  • MedChemExpress. ZD 7155 Hydrochloride Product Monograph.

    • Source:

Sources

Validation

Validating the Antihypertensive Potency of ZD-7155: A Comparative Technical Guide

Executive Summary ZD-7155 is a high-affinity, non-peptide Angiotensin II Type 1 (AT1) receptor antagonist.[1] Unlike the prototype "sartan" (Losartan), ZD-7155 exhibits insurmountable antagonism , characterized by a slow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ZD-7155 is a high-affinity, non-peptide Angiotensin II Type 1 (AT1) receptor antagonist.[1] Unlike the prototype "sartan" (Losartan), ZD-7155 exhibits insurmountable antagonism , characterized by a slow dissociation rate (


) from the receptor. This kinetic profile translates to a potency approximately 10-fold higher than Losartan  and a duration of action exceeding 24 hours in hypertensive models.[2][3]

This guide provides a rigorous framework for validating ZD-7155, moving beyond simple efficacy checks to mechanistic profiling and robust in vivo validation using the Spontaneously Hypertensive Rat (SHR) model.

Part 1: Mechanistic Profiling & Binding Kinetics

To validate ZD-7155, one must first establish its molecular superiority. The primary differentiator of ZD-7155 is its binding mode. While Losartan acts as a competitive, surmountable antagonist, ZD-7155 stabilizes the AT1 receptor in an inactive conformation with high persistence.

Structural Basis of Efficacy

Recent crystallographic studies (e.g., Zhang et al., 2015) utilizing Serial Femtosecond Crystallography (SFX) have revealed that ZD-7155 occupies the orthosteric pocket of the human AT1 receptor.

  • Key Interaction: The acidic tetrazole and naphthyridin-2-one moieties of ZD-7155 form an extensive salt-bridge network with Arg167 in the Extracellular Loop 2 (ECL2).[4]

  • Result: This interaction "locks" the receptor structure, preventing Angiotensin II (Ang II) access and G-protein coupling more effectively than the transient binding of Losartan.

Diagram: AT1 Receptor Blockade Mechanism

The following diagram illustrates the competitive dynamics at the AT1 receptor and the downstream signaling pathways inhibited by ZD-7155.

G cluster_RAS Renin-Angiotensin System (RAS) cluster_Drugs Therapeutic Intervention AngII Angiotensin II (Endogenous Ligand) AT1R AT1 Receptor (Gq-Coupled) AngII->AT1R Activates Gq Gq/11 Protein Activation AT1R->Gq Losartan Losartan (Surmountable Block) Losartan->AT1R Transient Inhibition (Fast Koff) ZD7155 ZD-7155 (Insurmountable Block) ZD7155->AT1R Sustained Inhibition (Slow Koff / Salt Bridge) PLC PLC-β / IP3 Pathway Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response Vasoconstriction & Aldosterone Secretion Ca->Response

Caption: ZD-7155 prevents Gq-protein coupling via insurmountable blockade, distinct from Losartan's surmountable kinetics.

Part 2: In Vivo Validation Protocol (SHR Model)

The Spontaneously Hypertensive Rat (SHR) is the gold standard for validating antihypertensive efficacy. The following protocol uses radiotelemetry , which eliminates stress-induced artifacts common in tail-cuff methods, ensuring data integrity.

Experimental Design
  • Subject: Male SHR rats (12–14 weeks old), established hypertension (SBP > 150 mmHg).

  • Group Size: n=8 per group (Vehicle, Losartan 10 mg/kg, ZD-7155 1 mg/kg).

  • Route: Intravenous (IV) bolus or Oral gavage (PO).

Step-by-Step Protocol
  • Surgical Implantation (Day -10):

    • Anesthetize rat (Isoflurane).

    • Implant pressure transmitter catheter into the abdominal aorta.

    • Allow 10 days for recovery and circadian rhythm re-establishment.

  • Baseline Acquisition (Day -1 to 0):

    • Record 24-hour continuous Mean Arterial Pressure (MAP) and Heart Rate (HR).

    • Validation Check: Exclude animals with MAP variability >15% or signs of infection.

  • Compound Administration (Day 0):

    • Administer ZD-7155 (1.08 µmol/kg) or Losartan (6.5 µmol/kg).[2][3][5]

    • Note: ZD-7155 is dosed lower due to higher potency.

  • Efficacy Monitoring (0–48 Hours):

    • Continuous sampling (500 Hz).

    • Analyze "Area Under the Curve" (AUC) for blood pressure reduction.

  • Angiotensin II Challenge (Optional Specificity Check):

    • At T=24h, infuse Ang II (240 ng/kg).

    • Success Criteria: ZD-7155 treated animals should show <10% pressor response compared to vehicle.

Diagram: Validation Workflow

Workflow cluster_Dosing Treatment Groups Start Subject Selection (Male SHR, >150 mmHg) Surgery Telemetry Implantation (Abdominal Aorta) Start->Surgery Recovery Recovery & Baseline (10 Days) Surgery->Recovery Grp1 Vehicle Control Recovery->Grp1 Grp2 Losartan (Reference) Recovery->Grp2 Grp3 ZD-7155 (Test) Recovery->Grp3 Analysis Data Acquisition (MAP, HR, Pulse Pressure) Grp1->Analysis Grp2->Analysis Grp3->Analysis Endpoint Efficacy Readout (AUC & Duration) Analysis->Endpoint

Caption: Standardized workflow for telemetry-based validation of ZD-7155 in SHR models.

Part 3: Comparative Performance Analysis

The following table synthesizes experimental data comparing ZD-7155 against the industry standard, Losartan.

Table 1: Comparative Pharmacological Profile
FeatureLosartan (Reference)ZD-7155 (Test Compound)Implication
Receptor Binding Competitive, SurmountableInsurmountable ZD-7155 efficacy persists even if Ang II levels spike.[2]
Dissociation Rate (

)
FastSlow Explains the prolonged duration of action.
In Vivo Potency (Rat) 1x (Baseline)~10x Potency Requires significantly lower dosage for equivalent MAP reduction.
Duration of Action < 24 Hours> 24 Hours ZD-7155 supports once-daily dosing with better trough coverage.
Ang II Pressor Shift Rightward shift (Parallel)Rightward shift + Depression of Max Indicates non-competitive behavior at high concentrations.
Interpretation of Results
  • Potency: In conscious Sprague-Dawley rats, ZD-7155 (approx 1 µmol/kg) achieves similar or superior blockade to Losartan dosed at ~6.5 µmol/kg.[2][3]

  • Efficacy Maintenance: Post-administration, Losartan's blockade often fades within 6–12 hours. ZD-7155 maintains significant blockade of the Ang II pressor response at 24 hours, mimicking the profile of "second-generation" ARBs like Candesartan.

References

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography.[6] Cell.[4]

    • Significance: Defines the crystal structure of AT1R in complex with ZD-7155, confirming the Arg167 interaction.
  • Junggren, U., et al. (1996). Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology.

    • Significance: The seminal paper establishing ZD-7155's 10-fold potency advantage and 24h duration in SHR and SD r
  • Takezako, T., et al. (2004). Angiotensin II Type 1 Receptor Stewardship: Insurmountable Antagonism. Journal of Pharmacological Sciences.

    • Significance: Explains the kinetic theory behind "insurmountable" antagonism relevant to ZD-7155.

Sources

Comparative

Technical Comparison: ZD-7155 vs. Standard Sartans in AT1 Receptor Blockade

Executive Summary ZD-7155 (Code: ZD7155) is a potent, selective, and orally active Angiotensin II Type 1 (AT1) receptor antagonist.[1] While structurally homologous to the "sartan" class of antihypertensives (featuring t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ZD-7155 (Code: ZD7155) is a potent, selective, and orally active Angiotensin II Type 1 (AT1) receptor antagonist.[1] While structurally homologous to the "sartan" class of antihypertensives (featuring the biphenyl-tetrazole scaffold), ZD-7155 is primarily utilized as a high-affinity pharmacological probe and structural biology tool rather than a clinical therapeutic.[]

This guide compares ZD-7155 directly against Losartan (the prototype sartan) and contextualizes its performance against high-potency analogs like Candesartan .[] Key differentiators include its 10-fold higher potency relative to Losartan, extended duration of action (~24 hours in rodent models), and its pivotal role in resolving the crystal structure of the human AT1 receptor (PDB: 4YAY).

Molecular Mechanism & Selectivity[3]

Structural Basis of Antagonism

ZD-7155 shares the biphenyl-tetrazole pharmacophore common to most sartans but incorporates a naphthyridin-one ring system, distinguishing it from the imidazole ring of Losartan.[] This structural modification contributes to its enhanced binding affinity and lipophilicity.

  • Target: Angiotensin II Receptor Type 1 (AT1R).[1][][3][4][5][6][7]

  • Binding Mode: Competitive antagonist.[][4][6] ZD-7155 binds to the transmembrane pocket of AT1R, preventing the conformational shift required for G-protein coupling (Gq/11).[]

  • Structural Biology Landmark: ZD-7155 was the ligand used to stabilize the human AT1 receptor for X-ray crystallography (2.9 Å resolution), revealing the critical hydrogen bond networks (Tyr35, Trp84, Arg167) that lock the receptor in an inactive state.[]

Signaling Pathway Intervention

The following diagram illustrates the precise intervention point of ZD-7155 within the Renin-Angiotensin-Aldosterone System (RAAS).[]

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin (Kidney) Renin->Angiotensinogen AngII Angiotensin II AngI->AngII Cleaved by ACE ACE ACE (Lung) ACE->AngI AT1R AT1 Receptor (Gq-coupled) AngII->AT1R Primary Activation AT2R AT2 Receptor AngII->AT2R Secondary Activation Vasoconstriction Vasoconstriction (BP Increase) AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (Na+ Retention) AT1R->Aldosterone Fibrosis Fibrosis & Hypertrophy AT1R->Fibrosis ZD7155 ZD-7155 (High-Affinity Blockade) ZD7155->AT1R Competitive Inhibition (Ki ~3.8 nM)

Figure 1: ZD-7155 selectively blocks the AT1 receptor, inhibiting downstream vasoconstriction and aldosterone release without affecting AT2 receptor signaling.[]

Head-to-Head Profile: ZD-7155 vs. Clinical Sartans

Quantitative Performance Matrix

The following data synthesizes preclinical findings comparing ZD-7155 directly with Losartan and inferential comparisons to second-generation sartans.

FeatureZD-7155 (Research Tool)Losartan (Prototype)Candesartan (Clinical Benchmark)
Primary Class Naphthyridine-based ARBImidazole-based ARBBenzimidazole-based ARB
Binding Affinity (IC50) 3.8 nM (Guinea Pig Adrenal)~10–20 nM~1–3 nM
In Vivo Potency (Rat) 10x Losartan 1x (Baseline)~10x Losartan
Duration of Action > 24 Hours (Single IV Bolus)< 6–9 Hours> 24 Hours
Receptor Binding Competitive / Slow DissociationCompetitive / SurmountableInsurmountable (Slow Off-rate)
Active Metabolite? No (Directly Active)Yes (EXP-3174)Yes (Prodrug Cilexetil)
Analysis of Potency and Efficacy[6]
  • Potency Advantage: In conscious Sprague-Dawley rats, ZD-7155 administered intravenously (1.082 µmol/kg) suppressed the Ang II-induced pressor response for approximately 24 hours.[4][6] To achieve a comparable immediate suppression, Losartan required a dose 10 times higher, and failed to maintain the effect over the 24-hour window.[]

  • Binding Kinetics: ZD-7155 exhibits "insurmountable-like" behavior in vivo due to its slow dissociation rate from the receptor.[] This contrasts with Losartan, which is easily displaced by high concentrations of Angiotensin II (surmountable antagonism).[]

  • Renal Effects: In neonatal models, ZD-7155 significantly decreases glomerular filtration rate (GFR) and filtration fraction, confirming its potent blockade of efferent arteriolar tone, a hallmark of effective AT1 inhibition.[]

Experimental Protocols

Protocol A: Radioligand Binding Assay (In Vitro)

Purpose: To determine the binding affinity (IC50/Ki) of ZD-7155 for the AT1 receptor.

Reagents:

  • Ligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (0.2 nM).

  • Tissue Source: Guinea pig adrenal gland membranes (rich in AT1 receptors) or HEK-293 cells stably expressing human AT1R.[]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.2% BSA.

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer.[] Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[]

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL radioligand + 50 µL ZD-7155 (varying concentrations: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with 4 mL ice-cold buffer to remove unbound ligand.

  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[ZD-7155]. Calculate IC50 using non-linear regression.

Protocol B: In Vivo Pressor Response Inhibition (Rat)

Purpose: To assess the functional potency and duration of antihypertensive effect.[][4][6]

Experimental_Workflow Step1 Animal Prep (Conscious SD Rat) Step2 Catheterization (Femoral Artery/Vein) Step1->Step2 Step3 Baseline BP Recording (30 min) Step2->Step3 Step4 Drug Admin (IV Bolus) ZD-7155 vs Vehicle Step3->Step4 Step5 Ang II Challenge (240 ng/kg IV) Step4->Step5 Step6 Measure Pressor Response Step5->Step6 Step7 Time Course (1h, 6h, 12h, 24h) Step6->Step7 Step7->Step5 Repeat Challenge

Figure 2: Workflow for assessing ZD-7155 efficacy against Angiotensin II-induced hypertension.

Methodology:

  • Instrumentation: Under anesthesia, catheterize the femoral artery (for BP measurement) and femoral vein (for drug administration) of Sprague-Dawley rats.[] Allow 24h recovery.

  • Challenge: Infuse Angiotensin II (240 ng/kg) over 10 minutes or as a bolus to establish a baseline pressor response (typically +30-50 mmHg).

  • Treatment: Administer ZD-7155 (e.g., 1.0 µmol/kg) or Losartan (10.0 µmol/kg) intravenously.[]

  • Measurement: Re-challenge with Angiotensin II at defined intervals (1h, 6h, 12h, 24h).

  • Data Calculation: Calculate the % inhibition of the pressor response compared to vehicle control.

    • Expected Result: ZD-7155 maintains >50% inhibition at 24h, whereas Losartan effect returns to baseline.[]

References

  • Junggren, I. L., et al. (1996).[][3][8] Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology, 48(8), 829-833.[][3] Link

  • Zhang, H., et al. (2015).[] Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844.[] (Describes the AT1R-ZD7155 complex, PDB: 4YAY).[1][][5] Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). ZD-7155 Ligand Page. Link[1][]

  • Smith, F. G., et al. (2016).[][9] Renal effects of angiotensin II in the newborn period: role of type 1 and type 2 receptors. Pediatric Nephrology. Link

  • Cameron, N. E., & Cotter, M. A. (2002).[] Nerve function and regeneration in diabetic rats: effects of ZD-7155, an AT1 receptor antagonist.[][10] American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

Validation

assessing the specificity of ZD-7155 in blocking angiotensin II effects

Executive Summary ZD-7155 (ZD7155) represents a pivotal tool compound in the characterization of the Angiotensin II Type 1 (AT1) receptor. Distinct from first-generation antagonists like Losartan, ZD-7155 exhibits a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ZD-7155 (ZD7155) represents a pivotal tool compound in the characterization of the Angiotensin II Type 1 (AT1) receptor. Distinct from first-generation antagonists like Losartan, ZD-7155 exhibits a unique pharmacological profile characterized by high potency (~10-fold greater than Losartan), extended duration of action (>24 hours), and a specific binding mode that has been instrumental in resolving the crystal structure of the human AT1 receptor (PDB: 4YAY).

This guide provides a rigorous framework for assessing the specificity and potency of ZD-7155. It moves beyond basic descriptions to offer self-validating experimental protocols that distinguish ZD-7155’s activity from off-target effects, ensuring data integrity in competitive binding and functional assays.

Mechanistic Profile & Structural Basis[1]

To assess specificity, one must first understand the molecular interaction. ZD-7155 is a non-peptide, competitive antagonist.[1] Unlike surmountable antagonists that can be easily displaced by high concentrations of Angiotensin II (Ang II), ZD-7155 exhibits slow dissociation kinetics, contributing to its "insurmountable" behavior in certain physiological contexts.

Structural Interaction (PDB: 4YAY)

Crystallographic studies reveal that ZD-7155 occupies the orthosteric binding pocket of the AT1 receptor, stabilizing it in an inactive conformation.

  • Key Interactions: The biphenyl-tetrazole moiety (common to sartan drugs) anchors the molecule, while specific interactions with Arg167 , Trp84 , and Tyr35 are critical for its high affinity (

    
     nM).
    
  • Selectivity: ZD-7155 lacks affinity for the AT2 receptor, which has a distinct ligand-binding pocket structure, specifically in the transmembrane helices where ZD-7155 binds.

Diagram 1: AT1 Signaling Blockade

The following diagram illustrates the Gq-coupled signaling cascade initiated by Ang II and the specific interception point of ZD-7155.

G AngII Angiotensin II (Ligand) AT1R AT1 Receptor (GPCR) AngII->AT1R Activation ZD7155 ZD-7155 (Antagonist) ZD7155->AT1R Competitive Blockade Gq Gq/11 Protein AT1R->Gq Coupling PLC PLC-β Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Vasoconstriction / Aldosterone Secretion Ca->Response Physiological Effect

Caption: ZD-7155 competitively occupies the AT1 receptor, preventing Gq coupling and subsequent IP3-mediated calcium release.

Comparative Analysis: ZD-7155 vs. Standards

When validating ZD-7155, it is mandatory to run parallel controls with established standards. The table below synthesizes data from comparative cardiovascular studies in Sprague-Dawley (SD) rats and in vitro binding assays.

FeatureZD-7155Losartan (Reference)Candesartan (Comparator)
Primary Mechanism Competitive AntagonistCompetitive AntagonistInsurmountable Antagonist
Binding Affinity (

)
3.8 nM (Guinea pig adrenal)~10–40 nM~1–3 nM
Potency (In Vivo) 10x Losartan 1x (Baseline)>10x Losartan
Duration of Action > 24 Hours (Single Bolus)~6–9 Hours> 24 Hours
Receptor Selectivity >10,000-fold (AT1 vs AT2)>1,000-fold>10,000-fold
Structural Utility High (Used for Crystal Structure)ModerateModerate

Key Insight: While Losartan is the standard clinical control, ZD-7155 behaves more similarly to Candesartan in terms of potency and duration. In experimental design, doses of ZD-7155 should be approximately 1/10th that of Losartan to achieve equipotent blockade.

Experimental Protocols for Validation

To rigorously assess specificity, you must prove two things: (1) ZD-7155 blocks Ang II effects, and (2) it does not block effects mediated by other receptors (e.g., Bradykinin, Endothelin).

Protocol A: Radioligand Binding Assay (Affinity & Specificity)

Objective: Determine the


 of ZD-7155 and confirm lack of AT2 binding.

Materials:

  • Membrane prep: CHO cells stably expressing human AT1R (or AT2R for specificity control).

  • Radioligand: [

    
    I]-Sar
    
    
    
    -Ile
    
    
    -Angiotensin II (High affinity, non-selective).
  • Non-specific mask: 10

    
    M unlabeled Ang II.
    

Workflow:

  • Preparation: Dilute membrane protein to 5-10

    
     g/well  in assay buffer (50 mM Tris-HCl, 5 mM MgCl
    
    
    
    , 0.1% BSA).
  • Competition: Incubate membranes with 0.1 nM [

    
    I]-Ligand and increasing concentrations of ZD-7155 (
    
    
    
    M to
    
    
    M).
  • Specificity Control (Critical): Run a parallel plate with AT2R membranes. ZD-7155 should show no displacement of the radioligand at concentrations < 1

    
    M.
    
  • Equilibrium: Incubate for 90 min at 25°C (ZD-7155 has slow association/dissociation; insufficient time yields underestimated affinity).

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Plot % Specific Binding vs. Log[ZD-7155]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Pressor Response (Functional Potency)

Objective: Confirm the 10x potency and 24h duration claims.

Diagram 2: Experimental Workflow

Experiment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Challenge cluster_2 Phase 3: Antagonist cluster_3 Phase 4: Readout Rats Conscious SD Rats (Cannulated) Baseline Baseline MAP Recording Rats->Baseline AngII_Inf Ang II Infusion (240 ng/kg) Baseline->AngII_Inf Pressor Pressor Response (+30-50 mmHg) AngII_Inf->Pressor ZD_Tx ZD-7155 IV Bolus (1.08 µmol/kg) Pressor->ZD_Tx Los_Tx Losartan IV Bolus (6.5 µmol/kg) Pressor->Los_Tx Measure Inhibition of Pressor Response ZD_Tx->Measure Los_Tx->Measure Timecourse Re-challenge at 1h, 6h, 24h Measure->Timecourse

Caption: Workflow for comparing the inhibitory potency and duration of ZD-7155 versus Losartan in conscious rats.

Step-by-Step Methodology:

  • Animal Model: Use conscious Sprague-Dawley rats to avoid anesthetic interference with autonomic reflexes. Cannulate the femoral artery (BP measurement) and vein (drug administration).

  • Agonist Challenge: Infuse Ang II (240 ng/kg) for 10 minutes to establish a stable pressor response (typically +40-50 mmHg).

  • Antagonist Administration:

    • Group A: Vehicle (Saline).

    • Group B: Losartan (6.495

      
      mol/kg).[2][3][4][5]
      
    • Group C: ZD-7155 (1.082

      
      mol/kg).[2][3][4][5] Note the lower dose.
      
  • Data Capture: Monitor Mean Arterial Pressure (MAP).

  • Validation Criteria: ZD-7155 at the lower dose should inhibit the pressor response to the same or greater extent than the higher dose of Losartan.

  • Specificity Check: To ensure the drop in BP is AT1-mediated, challenge the same rats with Phenylephrine (alpha-1 agonist). ZD-7155 should not block the Phenylephrine pressor response.

Specificity Assessment: The "Negative Control" Matrix

A common failure mode in drug development is assuming specificity based solely on affinity. You must demonstrate lack of interaction with related targets.

TargetAgonist UsedExpected Result with ZD-7155Interpretation
AT2 Receptor CGP42112ANo BlockadeConfirms subtype selectivity.
Alpha-1 Adrenergic PhenylephrineNo BlockadeRules out general vasodilation.
Bradykinin B2 BradykininNo Potentiation*Unlike ACE inhibitors, ZD-7155 should not increase Bradykinin levels.
Endothelin ET-A Endothelin-1No BlockadeRules out ET-A cross-reactivity.

References

  • Junggren IL, et al. (1996).[2] Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology.

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell. (Describes ZD-7155 in PDB 4YAY).[6]

  • MedChemExpress. ZD 7155 Hydrochloride Product Datasheet.

  • R&D Systems. ZD 7155 hydrochloride: Angiotensin AT1 Receptor Antagonist.[3]

Sources

Safety & Regulatory Compliance

Safety

ZD-7155 Disposal &amp; Handling: Operational Safety Guide

Part 1: Core Directive & Operational Summary Immediate Action Required: Treat ZD-7155 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Due to its nanomolar affinity (IC50 = 3.8 nM) for Angiotensin II type 1 r...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Operational Summary

Immediate Action Required: Treat ZD-7155 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Due to its nanomolar affinity (IC50 = 3.8 nM) for Angiotensin II type 1 receptors, this compound presents significant pharmacological risks if aerosolized or introduced into municipal water systems.

The Golden Rule of ZD-7155 Disposal: Zero Drain Disposal. Under no circumstances should ZD-7155 (solid or solution) be flushed down laboratory sinks. Its biological stability and potency necessitate incineration or certified hazardous chemical waste processing.

Part 2: Physicochemical Properties & Waste Classification

To ensure compatibility with your facility's waste streams, verify the specific formulation (usually Hydrochloride salt) against these parameters.

PropertyDataOperational Implication
Chemical Name ZD-7155 HydrochlorideLabeling requirement for waste tags.
CAS Number 146709-78-6Required for regulatory tracking (EPA/RCRA).
Solubility (DMSO) ~250 mg/mLHigh concentration stocks; treat as Organic Solvent Waste .
Solubility (Water) ~4.17 mg/mL (w/ warming)Aqueous dilutions; treat as Toxic Aqueous Waste .
Bioactivity AT1 Antagonist (IC50=3.8 nM)Extreme potency; requires double-bagging of solids.
Physical State Solid (White to Yellow)High inhalation risk during weighing; use fume hood.
Part 3: Step-by-Step Disposal Protocols

As a Senior Application Scientist, I advocate for a "Stream-Segregated" approach. Mixing incompatible waste streams is the most common cause of laboratory accidents and regulatory fines.

Protocol A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired powder, spill cleanup residues, or weighing paper.

  • Containment: Do not throw loose powder into general trash. Place the material inside a sealable secondary container (e.g., a 50mL conical tube or a heavy-duty Ziploc bag).

  • Labeling: Affix a hazardous waste tag immediately. Mark as "Solid Chemical Waste: Toxic."

  • Segregation: Deposit into the facility’s Solid Hazardous Waste Drum (usually the black or blue wide-mouth barrel).

    • Why? Loose powder can aerosolize when the main waste drum is opened, exposing future users. Double-containment prevents this "puff" effect.

Protocol B: Disposal of Liquid Waste (Stock Solutions)

Applicability: DMSO stocks or cell culture media containing ZD-7155.

  • Analyze the Solvent:

    • If DMSO/Ethanol based: Dispose into Non-Halogenated Organic Solvent Waste .

    • If Aqueous (Water/Buffer) based: Dispose into Aqueous Toxic Waste .

  • Rinse & Deactivate:

    • Triple-rinse the empty stock vial with a small volume of Ethanol.

    • Add the rinsate to the Organic waste stream.

    • Mechanism:[1][2][3] Ethanol solubilizes residual lipophilic compound better than water, ensuring the glass is truly "RCRA empty" before glass recycling.

Protocol C: Contaminated Debris (The "Hidden" Hazard)

Applicability: Pipette tips, gloves, and paper towels used during handling.

  • Pipette Tips: Eject directly into a dedicated solid waste container inside the fume hood. Do not let tips sit on the bench.

  • Gloves: If you handled high concentrations (>10 mM), dispose of gloves as Solid Chemical Waste . For trace handling, standard lab trash is generally acceptable unless visible contamination is present.

Part 4: Decontamination & Spill Response

If ZD-7155 is spilled on the benchtop or balance:

  • Isolate: Mark the area. Put on fresh nitrile gloves and an N95 mask (if powder is loose).

  • Solubilize: Do not use dry paper towels (spreads dust). Dampen a paper towel with 70% Ethanol or DMSO .

    • Scientific Logic:[1][4][5] ZD-7155 is highly soluble in DMSO and moderately in alcohol. Water alone may cause the hydrophobic regions of the molecule to adhere to surface micropores.

  • Wipe: Wipe from the outside of the spill toward the center.

  • Wash: Follow with a soap and water wash to remove the solvent residue.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Part 5: Visualized Workflow (Decision Logic)

The following diagram illustrates the critical decision-making process for ZD-7155 waste streams to ensure compliance and safety.

ZD7155_Disposal Start ZD-7155 Waste Generated State Determine Physical State Start->State Solid Solid / Powder (Weighing boats, Spills) State->Solid Liquid Liquid Solution State->Liquid Debris Contaminated Debris (Tips, Gloves) State->Debris Bin_Solid Solid Hazardous Waste (Double Bagged) Solid->Bin_Solid Contain & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck Debris->Bin_Solid If visible contam. Organic Organic Solvent (DMSO, Ethanol) SolventCheck->Organic Aqueous Aqueous Buffer (Media, Saline) SolventCheck->Aqueous Bin_Org Non-Halogenated Organic Waste Carboy Organic->Bin_Org Bin_Aq Toxic Aqueous Waste Carboy Aqueous->Bin_Aq

Figure 1: Decision matrix for segregating ZD-7155 waste streams based on physical state and solvent composition.

Part 6: Scientific Rationale & Safety (The "Why")

Why strict segregation? ZD-7155 is a specific Angiotensin II Type 1 (AT1) receptor antagonist. In pharmacological research, it is often dissolved in DMSO for stock solutions.

  • The Risk: Pouring DMSO-based stocks into an aqueous waste carboy containing bleach (sodium hypochlorite) can result in an exothermic reaction or the release of toxic volatiles.

  • The Fix: Always segregate organic solvents from aqueous waste.

Why no drain disposal? While ZD-7155 is not always classified as a "P-list" acutely toxic waste by the EPA (unlike Sodium Azide or Cyanide), it is a bioactive cardiovascular agent. Conventional wastewater treatment plants are not designed to filter out complex small-molecule inhibitors. Releasing this into the water table introduces risks to aquatic life and downstream water quality.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling ZD-7155 (Potent AT1 Antagonist)

Executive Summary & Compound Profile ZD-7155 (ZD-7155 Hydrochloride) is a highly potent, selective, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Originally developed as a precursor to candesartan,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

ZD-7155 (ZD-7155 Hydrochloride) is a highly potent, selective, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Originally developed as a precursor to candesartan, it exhibits approximately 10-fold higher potency than Losartan in suppressing pressor responses.

Because ZD-7155 is a research-grade pharmacological agent often lacking the comprehensive safety data sheets (SDS) associated with marketed drugs, researchers must handle it as a Potent Bioactive Compound (PBC) .

Critical Hazard Profile
ParameterDescriptionRisk Implication
Class Angiotensin Receptor Blocker (ARB)Cardiovascular & Reproductive Toxicity
Potency High (

nM)
Low Occupational Exposure Limit (OEL). Minute dust inhalation can cause systemic effects.
Acute Risk Hypotension Systemic absorption may cause rapid blood pressure drop, dizziness, or syncope in the lab.
Chronic Risk Teratogenicity Strictly Contraindicated in Pregnancy. ARBs cause fetal renal failure and death (Category D/X equivalent).
Physical State White/Yellow SolidDust generation during weighing is the primary exposure vector.

Mechanism of Action & Toxicity Pathway

To understand the safety requirements, one must understand the biological trigger. ZD-7155 blocks the Renin-Angiotensin-Aldosterone System (RAAS). In a laboratory setting, accidental absorption disrupts this homeostasis.

ZD7155_Mechanism AngII Angiotensin II (Endogenous Ligand) AT1R AT1 Receptor (Vascular Smooth Muscle) AngII->AT1R Activates Effect_Phys Vasoconstriction & Aldosterone Secretion AT1R->Effect_Phys Normal Phys. Fetal Fetal Renal Development AT1R->Fetal Critical for ZD ZD-7155 (Competitive Antagonist) ZD->AT1R High Affinity Blockade (IC50: 3.8 nM) Effect_Block Vasodilation & Hypotension (Risk) ZD->Effect_Block Accidental Exposure Terato Oligohydramnios & Fetal Toxicity ZD->Terato Reproductive Risk

Figure 1: Pharmacological pathway of ZD-7155.[1][2][3][4][5] Blocking the AT1 receptor leads to immediate vasodilatory effects (hypotension risk) and disrupts critical fetal development signals (reproductive risk).

Personal Protective Equipment (PPE) Matrix

Due to the high potency of ZD-7155, standard "lab coat and glasses" protocols are insufficient, particularly during the weighing of dry powder , which poses the highest risk of inhalation.

Occupational Exposure Band (Estimated): OEB 4 (1–10 µg/m³)

Protection LayerBench Scale (<10 mg)Process Scale (>100 mg)Technical Rationale
Respiratory P100 / N99 Mask (if outside hood) or BSC Class IIPAPR (Powered Air Purifying Respirator) or GloveboxStandard N95s allow up to 5% leakage. High-potency dust requires >99.97% filtration efficiency.
Dermal (Hand) Double Nitrile Gloves (min 0.11 mm)Double Nitrile (Long Cuff)Outer glove protects against contamination; inner glove protects against permeation during doffing.
Dermal (Body) Lab Coat (Buttoned, elastic cuff)Tyvek® Sleeves or CoverallPrevents powder accumulation on street clothes/forearms.
Ocular Safety Glasses with Side ShieldsChemical GogglesPrevents absorption via the lacrimal duct if dust becomes airborne.

Operational Protocol: Safe Handling & Solubilization

Objective: Solubilize ZD-7155 without generating airborne particulate matter.

Phase 1: Preparation & Weighing (The Critical Zone)
  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (BSC).

  • Static Control: ZD-7155 powder can be electrostatic. Use an anti-static gun or ionizer bar before spatulating to prevent "fly-away" powder.

  • Technique:

    • Place a pre-tared vial inside the balance in the hood.

    • Transfer powder using a disposable antistatic spatula.

    • Cap the vial tightly before removing it from the balance/hood.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before transport.

Phase 2: Solubilization Strategy

ZD-7155 is hydrophobic.[6] Attempting to dissolve it directly in neutral buffers often results in suspension rather than solution.

SolventSolubility LimitProtocol Note
DMSO ~250 mg/mLPreferred Stock. Dissolves rapidly. Hygroscopic; keep sealed.
Ethanol ModerateMay require warming.
Water < 5 mg/mLPoor. Requires pH adjustment or warming to 60°C + sonication.

Recommended Workflow:

  • Prepare a 1000x Stock Solution in 100% DMSO.

  • Aliquot into small volumes (avoid freeze-thaw cycles).

  • Dilute into aqueous buffer (PBS) only at the moment of experiment to avoid precipitation.

Protocol_Workflow Start Dry Powder (ZD-7155) Weigh Weigh inside BSC/Hood (Anti-static precautions) Start->Weigh High Risk Solvent Add DMSO (100%) Weigh->Solvent Containment Stock Master Stock (Store -20°C, Desiccated) Solvent->Stock Dilute Dilute 1:1000 in PBS (Immediate Use) Stock->Dilute

Figure 2: Step-by-step solubilization workflow to minimize exposure and ensure compound stability.

Emergency & Disposal Procedures

Spill Cleanup (Powder)
  • Evacuate the immediate area if the spill is outside a hood.

  • Don PPE: Double gloves, goggles, P100 respirator.

  • Cover: Gently cover the spill with damp paper towels (do not sweep dry powder; this aerosolizes it).

  • Neutralize: Wipe area with 10% bleach followed by 70% ethanol.

  • Disposal: Place all waste in a sealed "Cytotoxic/Hazardous" bag.

First Aid
  • Inhalation: Move to fresh air immediately. Monitor blood pressure.[5][6][7][8][9] If faintness occurs, lie down with legs elevated (Trendelenburg position) to counteract hypotension.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).

Disposal
  • Do NOT pour down the drain. ZD-7155 is a bioactive environmental pollutant.

  • Solid Waste: Incineration via approved chemical waste contractor (Code: "Non-halogenated organic drug waste").

  • Liquid Waste: Collect in "Aqueous Waste with Toxic Organics" streams.

References

  • Junggren, I. L., et al. (1996).[1][3] Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology, 48(8), 829-833.[1] Retrieved from [Link]

  • Zhang, H., et al. (2015).[7] Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833–844. (Describing ZD-7155 binding mode). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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